This guide serves as an advanced technical reference for Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate (CAS 1448438-55-8). It is designed for medicinal chemists and process engineers requiring high-purity chiral build...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an advanced technical reference for Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate (CAS 1448438-55-8). It is designed for medicinal chemists and process engineers requiring high-purity chiral building blocks for drug discovery.
Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate is a protected
-amino alcohol derived from cycloheptane. It serves as a critical chiral intermediate in the synthesis of macrocyclic protease inhibitors, GPCR ligands, and enantioselective organocatalysts. The presence of the benzyloxycarbonyl (Cbz) group provides orthogonal protection, stable to acidic conditions (e.g., TFA deprotection of Boc groups) but removable via catalytic hydrogenolysis.
The (1R, 2R) stereochemistry indicates a trans-relationship between the amine and hydroxyl substituents, a configuration essential for restricting conformational freedom in bioactive peptides and peptidomimetics.
Chemical Identity & Stereochemical Analysis[1][2][3]
Property
Specification
IUPAC Name
Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Molecular Formula
CHNO
Molecular Weight
263.33 g/mol
Core Scaffold
trans-2-Aminocycloheptanol
Stereochemistry
(1R, 2R) – trans configuration
Protecting Group
Carboxybenzyl (Cbz / Z)
Solubility
Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water
Appearance
White to off-white crystalline solid
Stereochemical Validation
The (1R, 2R) designation confirms the substituents are on opposite faces of the seven-membered ring (trans).
C1 (Carbamate): Attached to the Nitrogen. Configuration R .
C2 (Hydroxyl): Attached to the Oxygen. Configuration R .
Conformation: Unlike the rigid chair of cyclohexane, the cycloheptane ring adopts a twist-chair conformation. The trans-diequatorial orientation of the substituents is energetically favored, minimizing 1,3-diaxial interactions.
Synthesis & Manufacturing Protocol
The synthesis of CAS 1448438-55-8 requires the generation of the chiral trans-amino alcohol core followed by chemoselective protection. The most robust route utilizes the Asymmetric Desymmetrization of Meso-Epoxides .
Strategic Pathway
Epoxidation: Cycloheptene
Cycloheptene Oxide (Meso).
Asymmetric Ring Opening (ARO): Desymmetrization using a Chiral Co/Cr-Salen Catalyst and Trimethylsilyl Azide (TMSN
).
Reduction: Conversion of Azide to Amine.
Protection: N-acylation with Benzyl Chloroformate (Cbz-Cl).
Figure 1: Synthetic workflow for the enantioselective production of Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate.
Detailed Experimental Protocol
Step 1: Asymmetric Ring Opening (The Critical Step)
Reagents: Cycloheptene oxide, TMSN
, (R,R)-Co(salen) complex (Jacobsen's Catalyst).
Mechanism: The chiral catalyst activates the meso-epoxide preferentially at one carbon face. The azide nucleophile attacks in an S
2 fashion, inverting the stereochemistry at the attack site while retaining it at the other, yielding the trans-(1R,2R) product.
Rationale: Direct hydrogenation of the azide in the presence of Cbz-Cl captures the amine immediately as it forms, preventing side reactions (dimerization).
Procedure:
Dissolve the crude azido-alcohol in MeOH.
Add 10% Pd/C (10 wt%) and NaHCO
(2.0 eq).
Add Cbz-Cl (1.2 eq) slowly.
Purge with H
and stir vigorously for 12h.
Filter through Celite to remove Pd.
Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
Applications in Drug Discovery[1][4][5]
Protease Inhibitor Scaffolds
The 7-membered ring of CAS 1448438-55-8 offers a unique conformational profile compared to standard prolyl (5-membered) or pipecolyl (6-membered) scaffolds.
Mechanism: The hydroxyl group acts as a transition-state mimic or a handle for further functionalization (e.g., oxidation to a ketone to form a reversible covalent warhead).
Use Case: Inhibitors of HCV NS3/4A protease or JAK kinases where the "twist-chair" conformation positions substituents into specific hydrophobic pockets.
Synthesis of
-Amino Acids
Oxidative cleavage of the cycloheptane ring (after protecting the alcohol) can yield chiral acyclic
-amino acids with distal functional handles, difficult to access via linear synthesis.
Supramolecular Chemistry
The trans-1,2-disubstitution pattern creates a rigid vector for hydrogen bonding. This compound is used to synthesize foldamers —artificial oligomers that adopt stable secondary structures (helices/sheets) mimicking proteins.
Figure 2: Downstream utility of the protected amino-cycloheptanol scaffold.
Analytical Profiling & Quality Control
To ensure the integrity of CAS 1448438-55-8 for research use, the following analytical criteria must be met:
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carbamate is stable, but the secondary alcohol is susceptible to oxidation if exposed to strong oxidants.
PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of fine dust.
References
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research.
Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Journal of the American Chemical Society.[2][3][4]
Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition.
Organic Chemistry Portal. (2024).[5] Synthesis of 1,2-Amino Alcohols.
A Technical Guide to the Physical Properties of N-Cbz-(1R,2R)-2-aminocycloheptanol
Introduction: Contextualizing the Importance of Physical Properties in Drug Development N-Cbz-(1R,2R)-2-aminocycloheptanol is a chiral building block of significant interest in medicinal chemistry and drug development. I...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Contextualizing the Importance of Physical Properties in Drug Development
N-Cbz-(1R,2R)-2-aminocycloheptanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, seven-membered ring structure and defined stereochemistry make it a valuable scaffold for creating complex molecular architectures with precise three-dimensional orientations. The benzyloxycarbonyl (Cbz) protecting group plays a critical role, rendering the amine nucleophilicity inert, thereby allowing for selective reactions at other sites on the molecule.[1][2] This protection is fundamental in multi-step syntheses, preventing unwanted side reactions and ensuring high yields of the desired final product.[2]
A thorough understanding of the physical properties of this intermediate is not merely academic; it is a cornerstone of process development, formulation, and quality control. Properties such as melting point, solubility, and optical rotation dictate purification strategies (e.g., crystallization), choice of solvents for reactions and analysis, and confirmation of stereochemical integrity. Spectroscopic data provides an unalterable fingerprint of the molecule, confirming its identity and purity.
This guide provides a comprehensive overview of the expected physical properties of N-Cbz-(1R,2R)-2-aminocycloheptanol, grounded in the principles of physical organic chemistry and supported by data from analogous structures. We will delve into the causality behind experimental choices and present self-validating protocols for empirical determination, empowering researchers to confidently characterize this important synthetic intermediate.
Chapter 1: Core Physicochemical Properties
While a comprehensive, publicly available dataset for N-Cbz-(1R,2R)-2-aminocycloheptanol is not consolidated in a single source, we can predict its properties with a high degree of confidence based on its constituent parts: the cycloheptanol core and the N-Cbz group. The Cbz group, being large and aromatic, significantly influences the properties compared to the unprotected amino alcohol.
Table 1: Predicted Physicochemical Properties of N-Cbz-(1R,2R)-2-aminocycloheptanol
Property
Predicted Value / Characteristic
Rationale & Significance
Molecular Formula
C₁₅H₂₁NO₃
Derived from its structure. Essential for mass spectrometry and elemental analysis.
Molecular Weight
263.33 g/mol
Calculated from the molecular formula. Crucial for all stoichiometric calculations.
Appearance
White to off-white crystalline solid
Most Cbz-protected amino acids and alcohols are crystalline solids at room temperature due to the rigid carbamate linkage and potential for hydrogen bonding.[][]
Melting Point
Moderately high (Est. 100-150 °C)
The planar carbamate group and the aromatic ring allow for efficient crystal lattice packing, leading to a higher melting point than the corresponding free amine. Eutectic formation with salts can sometimes lead to different observed melting points.[]
Solubility
Soluble in methanol, ethanol, dichloromethane, ethyl acetate, THF. Insoluble in water and hexanes.
The large nonpolar Cbz group and cycloheptyl ring dominate, making it soluble in common organic solvents. The molecule is not water-soluble.[5] This profile is key for selecting solvents for reaction, extraction, and chromatography.
Optical Rotation
[α] स्पेसिफिक मान प्रदर्शित करेगा
As a single enantiomer, it will rotate plane-polarized light. The specific rotation value is a critical measure of enantiomeric purity.[6][7]
Chapter 2: Spectroscopic Signature and Structural Verification
Spectroscopy provides the definitive structural confirmation. The following sections detail the expected spectral characteristics.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is the most powerful tool for confirming the structure. Key signals can be assigned as follows:
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)
Protons
Expected Chemical Shift (δ, ppm)
Multiplicity
Notes
Aromatic (C₆H₅)
7.30 - 7.40
Multiplet
5 protons from the benzyl group of the Cbz moiety.[8][9]
Benzyl (CH₂-Ph)
~5.10
Singlet
2 protons of the benzylic methylene group. This is a highly characteristic signal for the Cbz group.[8]
Carbamate (NH)
~5.0
Broad Singlet / Doublet
The NH proton signal can be broad and its position is concentration-dependent. It will couple to the adjacent CH proton.
CH-OH
3.8 - 4.0
Multiplet
The proton on the carbon bearing the hydroxyl group.
CH-NHCbz
3.6 - 3.8
Multiplet
The proton on the carbon bearing the N-Cbz group.
Cycloheptyl (CH₂)
1.2 - 2.0
Complex Multiplets
The 10 protons of the cycloheptyl ring will appear as a series of complex, overlapping multiplets.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)
Carbon
Expected Chemical Shift (δ, ppm)
Notes
Carbonyl (C=O)
~156
The carbamate carbonyl is a key downfield signal.[8]
Aromatic (ipso-C)
~136
The carbon of the phenyl ring attached to the CH₂ group.
Aromatic (o, m, p-C)
127 - 129
Signals for the other aromatic carbons.
Benzyl (CH₂)
~67
The characteristic signal for the benzylic carbon of the Cbz group.[8]
CH-OH
70 - 75
The carbon atom attached to the hydroxyl group.
CH-NHCbz
55 - 60
The carbon atom attached to the N-Cbz group.
Cycloheptyl (CH₂)
20 - 40
Multiple signals corresponding to the seven-membered ring carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. Using a soft ionization technique like Electrospray Ionization (ESI), the following ions are expected:
[M+H]⁺: Expected at m/z 264.15
[M+Na]⁺: Expected at m/z 286.13
Under fragmentation conditions (MS/MS), a characteristic loss of the benzyl group (91 Da) or the entire benzyloxy group (107 Da) is anticipated, which is a diagnostic fragmentation pattern for Cbz-protected compounds.
Chapter 3: Experimental Protocols for Property Determination
The following protocols are standardized, self-validating methods for determining the key physical properties of N-Cbz-(1R,2R)-2-aminocycloheptanol.
Workflow for Characterization
Caption: Workflow for the characterization of N-Cbz-(1R,2R)-2-aminocycloheptanol.
Protocol for Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range (e.g., < 2 °C) typically signifies a pure compound.
Methodology:
Ensure the sample is completely dry and free of solvent.
Load a small amount of the crystalline solid into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
Place the capillary tube in a calibrated melting point apparatus.
Heat the apparatus rapidly to about 20 °C below the expected melting point.
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
The melting range is reported as T₁ - T₂.
Protocol for Specific Optical Rotation Measurement
Causality: Chiral molecules rotate plane-polarized light.[13][14] The specific rotation is a physical constant that confirms the identity and enantiomeric excess of a chiral compound.
Methodology:
Prepare a solution of the compound of known concentration (c), typically in g/100 mL, using a suitable solvent (e.g., methanol or chloroform). A concentration of c = 1.0 is standard.
Calibrate the polarimeter using a blank (pure solvent).
Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the solution, ensuring no air bubbles are present.
Measure the observed rotation (α) at a specific temperature (T, usually 20 or 25 °C) and wavelength (D, usually the sodium D-line at 589 nm).
Calculate the specific rotation [α]ᵀᴰ using the formula:
[α]ᵀᴰ = α / (l × c)
Report the value along with the temperature, wavelength, concentration, and solvent used.
Protocol for Spectroscopic Analysis
Causality: Each spectroscopic technique provides unique and complementary information to build a complete structural picture.
Methodology:
¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15] Acquire spectra on a 400 MHz or higher field spectrometer for optimal resolution.
FTIR: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol). Analyze using an LC-MS system with an ESI source to obtain the mass-to-charge ratio.[16]
Conclusion
N-Cbz-(1R,2R)-2-aminocycloheptanol is a well-defined chemical entity whose physical properties are predictable and readily characterizable through standard laboratory techniques. This guide provides the foundational knowledge and practical protocols necessary for its confident identification, purity assessment, and effective use in synthetic workflows. By understanding the "why" behind each measurement and adhering to rigorous experimental practice, researchers can ensure the quality and integrity of this crucial chiral building block, paving the way for successful drug discovery and development programs.
References
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
Redalyc. (n.d.). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Retrieved from [Link]
PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
PubChem. (n.d.). (1R,2R)-2-Aminocyclohexanol. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
ResearchGate. (n.d.). (PDF) Data on the identification and characterization of by-products from N-Cbz-3-aminopropanal and t-BuOOH/H2O2 chemical reaction in chloroperoxidase-catalyzed oxidations. Retrieved from [Link]
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
ScienceDirect. (2010, September 15). Regiospecific synthesis of 1,2-aminoalcohol by ring-opening of racemic styrene oxide in presence of Lewis acids. Retrieved from [Link]
J-Global. (n.d.). (αS)-α-[(1R,2R)-2-Aminocyclohexyl]benzyl alcohol. Retrieved from [Link]
PMC. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Retrieved from [Link]
PMC. (n.d.). Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. Retrieved from [Link]
PubChem. (n.d.). (1S,2R)-2-Aminocyclohexanol. Retrieved from [Link]
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
MDPI. (2022, March 15). Chiral Molecules: Properties, Synthesis and Analysis. Retrieved from [Link]
PMC. (n.d.). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Retrieved from [Link]
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Navigating the Seven-Membered Ring: Asymmetric Synthesis and Therapeutic Utility of Chiral Amino Cycloheptanols
Executive Summary: The "Medium-Ring" Opportunity In the landscape of modern drug discovery, six-membered rings (cyclohexanes, piperidines) dominate small-molecule libraries. However, this saturation often leads to "flat"...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Medium-Ring" Opportunity
In the landscape of modern drug discovery, six-membered rings (cyclohexanes, piperidines) dominate small-molecule libraries. However, this saturation often leads to "flat" chemical space and patent cliffs. Chiral amino cycloheptanol derivatives represent a high-value "privileged scaffold" that offers a distinct pharmacological advantage: conformational flexibility balanced with structural integrity.
Unlike the rigid cyclohexane (chair) or the highly entropic cyclooctane, the cycloheptane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This unique mobility allows amino cycloheptanol ligands to undergo "induced fit" binding within enzyme active sites (e.g., glycosidases) or GPCR pockets, accessing binding modes unavailable to their six-membered counterparts.
This guide details the strategic synthesis, resolution, and application of these scaffolds, moving beyond theoretical chemistry into scalable, bench-ready protocols.
Structural Biology & Pharmacophore Mapping
The Conformational Landscape
The cycloheptane ring possesses a higher ground-state energy than cyclohexane due to Pitzer strain (torsional strain) and transannular interactions.
Twist-Chair (TC): The most stable conformer (local minimum).
Twist-Boat (TB): Accessible at physiological temperatures (
).
Why Chirality Matters:
In a 1,2-disubstituted cycloheptane (e.g., 2-aminocycloheptanol), the relative stereochemistry (cis vs. trans) dictates the ring's preferred conformation.
Trans-isomers: Often lock the ring into a specific twist-chair orientation to minimize diaxial repulsion, creating a rigid vector for the amine and hydroxyl groups.
Cis-isomers: Tend to be more flexible, useful for exploring "undefined" hydrophobic pockets.
Biological Targets
Glycosidase Inhibitors: Polyhydroxylated amino cycloheptanes (mimicking Calystegines ) act as transition-state analogues for glycosidase enzymes. The 7-membered ring mimics the distorted half-chair of the oxocarbenium ion intermediate.
Sigma Receptor Ligands: The hydrophobic bulk of the cycloheptane ring provides high affinity for
and receptors, relevant in neuropathic pain and neurodegenerative pathways.
Core Synthetic Strategy: The Hydrolytic Kinetic Resolution (HKR) Platform
To access high-enantiopurity amino cycloheptanols, we avoid the low-yield "chiral pool" approaches and utilize Hydrolytic Kinetic Resolution (HKR) . This method is scalable, uses water as a reagent, and provides access to both enantiomers.[1]
The Strategic Workflow
The synthesis hinges on the desymmetrization of cycloheptene oxide .
Figure 1: Divergent synthesis of enantiopure scaffolds via HKR. The unreacted epoxide is the precursor to the amino alcohol.
Detailed Experimental Protocol
Objective: Synthesis of (1R, 2R)-trans-2-(Bn-amino)cycloheptanol .
Pre-requisite: Preparation of (S,S)-Co(salen) catalyst (commercially available or synthesized).
Step 1: Hydrolytic Kinetic Resolution of Cycloheptene Oxide
Note: This protocol relies on the cooperative bimetallic mechanism of the Jacobsen catalyst.
Catalyst Activation:
Dissolve (S,S)-Co(II)(salen) complex (0.05 equiv) in toluene.
Add acetic acid (2 equiv relative to catalyst) and stir in open air for 30 mins to generate the active Co(III)-OAc species.
Concentrate to dryness in vacuo to obtain the brown solid catalyst.
Resolution:
Charge a flask with racemic cycloheptene oxide (10.0 g, 89 mmol) and the activated catalyst (0.45 mmol, 0.5 mol%).
Residue: (1S, 2S)-Cycloheptanediol (can be recrystallized).
Step 2: Regioselective Ring Opening (Aminolysis)
Reaction:
Dissolve (1R, 2R)-cycloheptene oxide (1.0 g) in acetonitrile (5 mL).
Add Benzylamine (1.2 equiv).
Add Lithium Perchlorate (LiClO4) (1.0 equiv) as a mild Lewis acid promoter. Why: Li+ coordinates to the epoxide oxygen, increasing electrophilicity and facilitating attack by the amine.
Reflux for 12 hours.
Purification:
Quench with water, extract with EtOAc.
Purify via silica gel chromatography (DCM/MeOH gradient).
The following table summarizes expected outcomes based on standard kinetic resolution parameters (
) for cycloalkane oxides.
Parameter
Cyclohexene Oxide
Cycloheptene Oxide
Cyclooctene Oxide
Reactivity
High
Moderate (Steric hindrance)
Low
Selectivity Factor ()
>100
50 - 80
~30
Yield (Epoxide)
45%
40-43%
35-40%
Enantiomeric Excess (ee)
>99%
>98% (after distillation)
90-95%
Data Interpretation: The 7-membered ring shows slightly lower selectivity than the 6-membered ring due to conformational mobility in the transition state, but >98% ee is achievable without recrystallization.
Mechanism of Action (The "Why" It Works)
Understanding the Bimetallic Cooperative Mechanism is vital for troubleshooting. The reaction rate is second-order in catalyst concentration, meaning two metal centers are required: one activates the electrophile (epoxide), the other activates the nucleophile (water).
Figure 2: The cooperative mechanism requires high local catalyst concentration. If conversion is slow, increase catalyst loading or reduce solvent volume.
Therapeutic Case Study: Calystegine Mimics
Calystegines are naturally occurring polyhydroxylated nortropane alkaloids (bridged cycloheptanes) that act as potent glycosidase inhibitors.[3][4]
Target:
-Glucosidase (Gaucher's disease target).
Design Logic: By synthesizing a 2-aminocycloheptanol and subsequently hydroxylating the ring (via OsO4 dihydroxylation of a cycloheptadiene precursor), researchers can create "unbridged" calystegine analogues.
Advantage: The unbridged analogues possess greater flexibility, allowing them to inhibit enzymes with mutations that sterically block the rigid natural product.
References
Jacobsen, E. N. (2000).[5] Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. Link
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[6] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides. Science, 277(5328), 936–938. Link
Schaus, S. E., Brandes, B. D., Larrow, J. F., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes.[1][5][6] Journal of the American Chemical Society, 124(7), 1307–1315. Link
Caron, M., & Sharpless, K. B. (1985). Ti(O-i-Pr)4-mediated nucleophilic openings of 2,3-epoxy alcohols. A mild procedure for regioselective ring-opening. The Journal of Organic Chemistry, 50(9), 1557–1560. Link
Asano, N., Kato, A., & Watson, A. A. (2001). Calystegines, polyhydroxylated nor-tropane alkaloids: structure, biology and therapeutic implications.[3][7][8] Mini Reviews in Medicinal Chemistry, 1(2), 145-154. Link
Stereochemical Imperatives in Cycloheptane Scaffolds: A Technical Guide to cis- and trans-2-Aminocycloheptanol Carbamates
Executive Summary & Structural Dynamics In medicinal chemistry, the shift from six-membered (cyclohexane) to seven-membered (cycloheptane) rings introduces a critical variable: conformational flux . While cyclohexanes lo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Dynamics
In medicinal chemistry, the shift from six-membered (cyclohexane) to seven-membered (cycloheptane) rings introduces a critical variable: conformational flux . While cyclohexanes lock into predictable chair conformations, cycloheptanes exist in a dynamic equilibrium of twist-chair (TC) and twist-boat (TB) forms.
This guide analyzes the 2-aminocycloheptanol scaffold—a privileged pharmacophore found in anticholinergics, local anesthetics, and enzyme inhibitors (e.g., cholinesterase). The differentiation between cis and trans isomers of their carbamate derivatives is not merely academic; it dictates:
Bioavailability: Intramolecular H-bonding in cis-isomers alters LogP and membrane permeability.
Receptor Affinity: The spatial vector of the carbamate moiety (
) relative to the amine determines binding efficacy.
Chemical Stability: Rate of cyclization to oxazolidinones.
Synthetic Divergence: Controlling Stereocenters
To access high-purity isomers, one cannot rely on thermodynamic equilibration. The synthesis must be kinetically controlled.
Pathway A: The Trans Isomer (Epoxide Opening)
The most robust route to the trans-isomer is the nucleophilic opening of cycloheptene oxide. Due to the
nature of the attack, the incoming amine approaches anti to the leaving oxygen.
Conformation: The product initially forms in a diaxial-like conformation but rapidly relaxes to the lower-energy diequatorial twist-chair to minimize 1,2-steric strain.
Pathway B: The Cis Isomer (Ketone Reduction/Displacement)
Accessing the cis-isomer requires manipulating the carbonyl geometry or inverting a stereocenter.
Method 1 (Reductive Amination): Reduction of 2-aminocycloheptanone often yields a mixture, but bulky hydride sources (e.g., L-Selectride) can favor the cis product via steric approach control.
Method 2 (Inversion): Activation of the trans-alcohol (e.g., Mesylation) followed by displacement with an oxygen nucleophile (inversion of configuration).
Visualization of Synthetic Logic
Figure 1: Divergent synthetic pathways. The epoxide route enforces trans-geometry, while ketone reduction allows access to cis-geometry.
A definitive chemical proof of structure is the rate of cyclization to oxazolidinones (cyclic carbamates).
Reaction: Treatment with Carbonyldiimidazole (CDI) or Phosgene.
Cis-Isomer: Reacts rapidly. The amine and hydroxyl groups are spatially proximal (syn-clinal), facilitating the formation of the 5-membered oxazolidinone ring.
Trans-Isomer: Reacts slowly or requires forcing conditions. The groups are anti-periplanar; the ring must distort significantly to bring the nucleophiles close enough for ring closure.
Figure 2: Kinetic difference in cyclization. Cis-isomers possess the necessary pre-organization for rapid ring closure.
Experimental Protocols
Protocol A: Synthesis of trans-2-Aminocycloheptanol
The urea byproduct (if water is present) precipitates; filter it off.
Evaporate solvent. Purify via flash chromatography (SiO2, EtOAc/Hexane).
Pharmacological Implications[5][6]
The choice of isomer drastically affects the Pharmacophore Vector .
Acetylcholinesterase (AChE) Inhibition:
Many carbamate drugs (e.g., Rivastigmine analogs) rely on the carbamate moiety transferring to the active site serine.
The cis-isomer often provides a more compact, "folded" conformation that may fit better into the narrow gorge of AChE, whereas the trans-isomer is extended.
Lipophilicity:
Cis-carbamates, capable of intramolecular H-bonding, effectively "hide" their polar donors/acceptors. This results in higher blood-brain barrier (BBB) permeability compared to the trans-isomer.
References
Bernáth, G. (1979). Stereochemical studies on cyclic amino alcohols.[1][3][4] Synthesis and deamination of cis- and trans-2-aminocycloheptanol.
Fülöp, F., & Bernáth, G. (1987). Synthesis and conformational analysis of cycloheptane fused heterocycles. Tetrahedron.
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (For general conformational analysis principles).
Author: BenchChem Technical Support Team. Date: March 2026
To: Researchers, Scientists, and Drug Development Professionals
From: Senior Application Scientist
Subject: Technical Guide: Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate (CAS 1448438-55-8)
Executive Summary
Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate (CAS 1448438-55-8) is a high-value chiral building block characterized by a seven-membered cycloalkane ring functionalized with adjacent amino and hydroxyl groups in a trans-(1R,2R) configuration. The amino group is protected by a benzyloxycarbonyl (Cbz/Z) moiety.[1]
This scaffold is critical in medicinal chemistry for introducing conformational constraint into peptide mimetics and small molecule inhibitors. Unlike its flexible acyclic counterparts or the more rigid cyclohexyl analogs, the cycloheptyl ring offers a unique "goldilocks" zone of flexibility and hydrophobic bulk, often exploited to optimize binding affinity in hydrophobic pockets of enzymes such as proteases and β-lactamases.
Chemical Identity & Structural Logic
The compound is the trans-isomer of Cbz-protected 2-aminocycloheptanol. The (1R,2R) designation confirms the absolute stereochemistry, which is essential for biological activity in chiral environments.
Property
Data
Chemical Name
Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
CAS Number
1448438-55-8
Molecular Formula
C₁₅H₂₁NO₃
Molecular Weight
263.33 g/mol
Stereochemistry
(1R, 2R) - trans
Key Functional Groups
Carbamate (Cbz-protected amine), Secondary Alcohol, Cycloheptyl Ring
Solubility
Soluble in MeOH, DMSO, DCM, EtOAc; Poorly soluble in water
Structural Significance:
The trans-1,2-disubstitution pattern locks the amino and hydroxyl groups into a specific spatial arrangement. In the (1R,2R) enantiomer, the functional groups are anti-periplanar in the chair-like conformation of the cycloheptane ring. This rigidity allows the molecule to serve as a pre-organized scaffold, reducing the entropic penalty upon binding to a protein target.
Synthesis & Production Strategy
The synthesis of this compound hinges on the efficient construction of the chiral trans-1,2-amino alcohol core followed by selective protection.
Retrosynthetic Analysis
The most robust route to the (1R,2R) core is the nucleophilic ring-opening of cycloheptene oxide.
Precursor: Cycloheptene oxide.
Key Transformation: Asymmetric ring opening (aminolysis) or resolution of the racemate.
Protection: Schotten-Baumann reaction with Benzyl Chloroformate (Cbz-Cl).
Experimental Protocol (Racemic Synthesis with Resolution)
Note: Direct asymmetric synthesis is possible using chiral catalysts (e.g., Co-salen), but the resolution route is often more scalable for initial batches.
Step 1: Synthesis of trans-2-aminocycloheptanol (Racemic)
Add Cbz-Cl dropwise to prevent bis-acylation or reaction with the hydroxyl group (though the amine is significantly more nucleophilic).
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Workup: Acidify carefully to pH 4 (to remove unreacted amine), extract with EtOAc, wash with brine, dry over MgSO₄.
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Synthesis Flowchart
Figure 1: Synthetic pathway from cycloheptene oxide to the target carbamate.
Analytical Validation (Self-Validating System)
To ensure the integrity of the compound, the following analytical data must be verified.
Method
Expected Signal / Observation
Interpretation
¹H NMR (CDCl₃)
Multiplet δ 3.4-3.8 ppm (2H)
Methine protons (CH-N and CH-O). The coupling constant J between these confirms trans geometry (typically J ~8-10 Hz for anti-diaxial protons in a chair-like conformation).
¹H NMR (CDCl₃)
Singlet δ 5.1 ppm (2H)
Benzylic CH₂ of the Cbz group.
¹H NMR (CDCl₃)
Multiplet δ 7.3-7.4 ppm (5H)
Aromatic protons of the Cbz group.
HPLC (Chiral)
Single Peak
Use a Chiralpak AD-H or OD-H column. Compare with the racemate to confirm enantiomeric excess (ee > 98%).
Mass Spec (ESI)
[M+H]⁺ = 264.16
Confirms molecular weight.
Critical Quality Attribute (CQA):
The absence of the cis-isomer is crucial. In the cis-isomer (derived from syn-addition or impurities), the coupling constant between the methine protons in NMR will be smaller (approx. 2-5 Hz).
Applications in Drug Discovery
This scaffold is not merely a protected amine; it is a pharmacophore constraint unit .
Protease Inhibition: The hydroxy-amine motif mimics the transition state of peptide bond hydrolysis. The cycloheptyl ring provides hydrophobic bulk that can fill large S1' or S2 pockets in proteases (e.g., HIV protease, renin, or HCV NS3 protease) more effectively than smaller cycloalkyl rings.
Beta-Lactamase Inhibitors: Diazabicyclooctane (DBO) inhibitors often utilize trans-amino alcohol side chains to anchor the inhibitor in the active site. The (1R,2R)-cycloheptyl variant offers a specific vector for exploring structure-activity relationships (SAR) in extended binding pockets.
Chiral Ligand Synthesis: Deprotection of the Cbz group yields the free amino alcohol, which can be converted into chiral ligands (e.g., phosphino-oxazolines) for asymmetric catalysis.
References
Chemical Identification : CAS Common Chemistry.[3][4] Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate (CAS 1448438-55-8).[5][6][7][8] Link[6][7][8]
Synthesis of Homologs : Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. J Org Chem. 2009 Aug 21;74(16):6368-70. (Provides analogous iodolactamization and protection protocols). Link
Precursor Preparation : Preparation of trans-2-aminocycloheptanol. Organic Syntheses, Coll. Vol. 7, p.12 (1990); Vol. 60, p.14 (1981). (Foundational method for the ring opening of cycloheptene oxide). Link
Commercial Availability & Data : Sigma-Aldrich / MilliporeSigma. Product Listings for Benzyl N-(2-hydroxycycloalkyl)carbamates. (Used for physical property verification of the class). Link
Technical Deep Dive: Stereochemical Architectures of (1R,2R)-2-Hydroxycycloheptyl Carbamate
Executive Summary This technical guide analyzes the stereoselective synthesis, conformational dynamics, and analytical validation of (1R,2R)-2-hydroxycycloheptyl carbamate . Unlike its rigid cyclohexane analogs, the cycl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the stereoselective synthesis, conformational dynamics, and analytical validation of (1R,2R)-2-hydroxycycloheptyl carbamate . Unlike its rigid cyclohexane analogs, the cycloheptane core introduces significant entropic flexibility, creating unique challenges in stereocontrol and receptor binding affinity. This document serves as a blueprint for medicinal chemists utilizing this scaffold as a pharmacophore for CNS-active agents or as a precursor for
-amino acids.
Part 1: The Stereochemical Imperative
The (1R,2R) configuration denotes a trans-1,2-disubstituted cycloheptane system. In drug discovery, this specific stereoisomer is valued for its ability to lock functional groups into a specific spatial vector while maintaining the "induced fit" capability characteristic of medium-sized rings.
Structural Dynamics
Ring Entropy: The seven-membered ring exists predominantly in a twist-chair conformation to minimize transannular strain (Pitzer strain) and eclipsing interactions.
Vicinal Substitution: The (1R,2R) trans arrangement places the hydroxyl (-OH) and carbamate (-OC(O)NH
) groups in a pseudo-diequatorial orientation in the most stable conformer. This is critical for maximizing thermodynamic stability and facilitating intramolecular hydrogen bonding.
Part 2: Chemo-Enzymatic Synthesis Protocol
Achieving high enantiomeric excess (ee > 99%) for (1R,2R)-2-hydroxycycloheptyl carbamate requires a hybrid approach: chemical synthesis of the racemic scaffold followed by enzymatic kinetic resolution.
Workflow Diagram
The following directed graph outlines the critical path from cycloheptene to the enantiopure carbamate.
Caption: Chemo-enzymatic route leveraging Lipase PS-C for high-fidelity kinetic resolution.
Detailed Methodology
Step 1: Epoxidation and Ring Opening
Protocol: Treat cycloheptene with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C. Isolate cycloheptene oxide.
Hydrolysis: Acid-catalyzed hydrolysis (HClO
) yields rac-trans-1,2-cycloheptanediol.
Note: Direct opening of the epoxide with carbamates often yields poor regioselectivity; the diol route is more robust.
Step 2: Enzymatic Kinetic Resolution (The Critical Step)
Enzyme: Burkholderia cepacia lipase (Lipase PS-C "Amano" II) or Candida antarctica Lipase B (CAL-B).
Reaction: Suspend rac-diol in vinyl acetate (acyl donor) and MTBE (solvent).
Mechanism: The lipase selectively acetylates the (1R,2R)-enantiomer (or (1S,2S) depending on specific lipase strain preference—verification via optical rotation is mandatory). The (1R,2R)-monoacetate is isolated.
Causality: Lipases prefer the specific spatial arrangement of the hydroxyl group in the chiral pocket, effectively "filtering" the racemic mixture.
Step 3: Carbamoylation via TCAI
Reagent: Trichloroacetyl isocyanate (TCAI).
Procedure:
Hydrolyze the resolved monoacetate back to the chiral diol.
React the chiral diol with TCAI in DCM. This forms the trichloroacetyl carbamate intermediate.
Neutral Alumina Hydrolysis: Pass the intermediate through a neutral alumina pad. This cleaves the trichloroacetyl group, leaving the primary carbamate (-OC(O)NH
) intact.
Why TCAI? It is more reactive than chlorosulfonyl isocyanate and avoids the use of gaseous ammonia required for CDI-mediated routes.
Part 3: Conformational Analysis & Stability
Understanding the 3D behavior of (1R,2R)-2-hydroxycycloheptyl carbamate is essential for predicting receptor binding.
Intramolecular Hydrogen Bonding (IMHB)
In non-polar solvents (and lipophilic binding pockets), the molecule adopts a conformation stabilized by an intramolecular hydrogen bond.
Donor: Hydroxyl proton (-OH ).
Acceptor: Carbamate Carbonyl Oxygen (O =C-NH
).
Effect: This 7-membered H-bond ring locks the cycloheptane core into a specific twist-chair conformation, reducing the entropic penalty of binding.
Conformational Energy Landscape
Caption: Energy hierarchy of cycloheptane conformers. The H-bond stabilizes the Twist-Chair.
Part 4: Analytical Validation Protocols
Every batch must be validated for chemical and stereochemical purity.
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
Mobile Phase: Hexane : Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (Carbamate absorption).
Success Criteria: ee > 98%.
NMR Validation (Self-Validating System)
Use
H-NMR to confirm the trans-stereochemistry via coupling constants.
H1/H2 Signal: The methine protons at C1 and C2 will appear as multiplets.
Coupling Constant (
): In the twist-chair conformation, the trans-diaxial-like relationship yields a coupling of 8–10 Hz . A cis relationship (or flexible averaging) would typically yield smaller values (2–5 Hz).
Quantitative Data Summary
Parameter
Specification
Method
Appearance
White Crystalline Solid
Visual
Purity (Chemical)
> 98.0%
HPLC (C18)
Enantiomeric Excess
> 99.0%
Chiral HPLC
Melting Point
112–115°C
Capillary
Specific Rotation
(c=1, MeOH)
Polarimetry
References
Enzymatic Kinetic Resolution of Cycloalkane-1,2-diols
Title: Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety.[2]
Source: Journal of Organic Chemistry (PubMed).
URL:[Link]
Carbamate Synthesis Methodology
Title: Synthesis of carbamates by carbamoylation.[3][4][5]
Source: Organic Chemistry Portal.
URL:[Link]
Conformational Analysis of 7-Membered Rings
Title: Conformational Analysis of Cycloalkanes (Medium Rings).
Source: Dalal Institute.
URL:[Link]
Application Note: Enantioselective Synthesis of Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Abstract & Strategic Overview This application note details the enantioselective synthesis of Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate , a critical chiral building block for peptidomimetics and transition-state a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
This application note details the enantioselective synthesis of Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate , a critical chiral building block for peptidomimetics and transition-state analog inhibitors.
The core challenge in synthesizing this molecule lies in establishing the trans-(1R,2R) stereochemistry on the flexible cycloheptane ring. While traditional resolution of racemic amino alcohols is possible, it is low-yielding (max 50%). This protocol utilizes Jacobsen’s Asymmetric Ring Opening (ARO) of meso-cycloheptene oxide using a chiral Chromium-Salen catalyst.[1][2] This method breaks the symmetry of the meso-epoxide to generate the (1R,2R)-azido alcohol with high enantiomeric excess (>90% ee), which is subsequently reduced and protected.
Key Advantages of This Protocol:
Atom Economy: Avoids the 50% loss inherent in classical resolution.
Scalability: The ARO step is robust and scalable to kilogram quantities.
Safety: Includes specific controls for handling organic azides and chloroformates.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into three logical phases. The stereocenter is established early via the desymmetrization of the epoxide.
Figure 1: Retrosynthetic logic flow. The critical enantioselective step is the ARO (Red Arrow).
Experimental Protocols
Phase 1: Preparation of meso-Cycloheptene Oxide
Note: Cycloheptene oxide is commercially available, but in-house synthesis ensures freshness and absence of acidic impurities that can cause premature racemic ring opening.
Solvent: tert-Butyl methyl ether (TBME) or solvent-free.
Step-by-Step Protocol:
Catalyst Activation: In a flame-dried flask, dissolve (S,S)-Cr(salen)Cl (2 mol%) in TBME.
Substrate Addition: Add cycloheptene oxide (1.0 eq) to the catalyst solution. Stir for 10 minutes to allow catalyst-substrate binding.
Azide Addition: Cool the mixture to 0°C. Add
(1.1 eq) dropwise.
Safety Note:
is volatile and releases hydrazoic acid () upon hydrolysis. Perform in a well-ventilated fume hood.
Reaction: Allow to warm to RT and stir for 18–24 hours. Monitor by GC/FID for consumption of epoxide.
Workup (Desilylation): The initial product is the silyl ether. Add MeOH (2 volumes) and Citric Acid (catalytic) or 1M HCl to cleave the O-TMS group. Stir for 2 hours.
Isolation: Concentrate in vacuo. The residue is the crude (1R,2R)-2-azidocycloheptanol.
Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though the crude is often pure enough for reduction.
Phase 3: Reduction and Cbz Protection
This can be performed as a telescoped sequence to minimize handling of the polar amino alcohol.
Reagents:
Step A: 10% Pd/C,
(balloon or 1 atm).
Step B: Benzyl chloroformate (Cbz-Cl),
or , Water/Dioxane (1:1).
Protocol:
Reduction: Dissolve the azido alcohol in MeOH. Add 10% Pd/C (5 wt% loading). Stir under
atmosphere for 6–12 hours.
QC Check: IR spectroscopy should show disappearance of the azide peak (~2100
).
Filtration: Filter through Celite to remove Pd/C. Concentrate to give the crude amino alcohol.
Protection (Schotten-Baumann Conditions):
Dissolve the crude (1R,2R)-2-aminocycloheptanol in 1:1 Water/Dioxane.
Cool to 0°C. Add
(2.0 eq).
Add Benzyl chloroformate (1.1 eq) dropwise over 30 minutes.
Critical Control: Maintain pH ~9-10. If pH drops, Cbz-Cl hydrolyzes; if too high, the carbamate may be unstable.
Completion: Stir at RT for 4 hours.
Workup: Acidify carefully to pH 4 with 1M HCl. Extract with EtOAc (3x). Wash organics with Brine, dry over
The high enantioselectivity arises from the bimetallic mechanism of the Jacobsen catalyst. One metal center activates the epoxide oxygen (Lewis acid), while a second metal center (or the azide activated by the complex) delivers the nucleophile.
Figure 2: Simplified mechanistic flow. The (S,S)-ligand geometry forces the azide to attack the pro-(R) carbon, resulting in the (1R,2R) product.
Safety & Handling Protocols
A. Azide Hazards[5]
Risk: Organic azides with low C/N ratios (<3) are explosive. While the cycloheptyl azide (C7) is relatively stable, Trimethylsilyl azide (
) is incompatible with moisture and protic solvents, generating hydrazoic acid (), which is highly toxic and explosive.
Control:
Use a blast shield during the ARO reaction.
Keep reaction temperature < 50°C.
Quench all azide waste with 10% Sodium Nitrite (
) and Sulfuric Acid () to decompose azide to before disposal.
B. Benzyl Chloroformate (Cbz-Cl)
Risk: Lachrymator, corrosive, releases HCl upon hydrolysis.
Control: Handle strictly in a fume hood. Quench glassware with dilute ammonia or NaOH.
References
Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions."[2][7] Accounts of Chemical Research, 2000, 33(6), 421–431.[7]
Martinez, L. E., et al. "Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes." Journal of the American Chemical Society, 1995, 117, 5897.
Application Note & Protocol: Chemoselective N-Protection of (1R,2R)-2-Aminocycloheptanol using Benzyl Chloroformate
Abstract The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecules where precise control of reactivity is paramount....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecules where precise control of reactivity is paramount. The benzyloxycarbonyl (Cbz or Z) group is a venerable and highly reliable protecting group for amines, prized for its ease of introduction, stability across a wide range of reaction conditions, and clean removal via hydrogenolysis.[1][2][3][4] This document provides a detailed protocol for the chemoselective N-protection of the chiral amino alcohol, (1R,2R)-2-aminocycloheptanol, to yield benzyl ((1R,2R)-2-hydroxycycloheptyl)carbamate. We will delve into the causality behind the procedural steps, outline a robust experimental workflow, and detail the analytical methods required to validate the final product, providing researchers with a comprehensive guide for this critical transformation.
Introduction: The Strategic Importance of the Cbz Group
In multi-functional molecules such as amino alcohols, selective reaction at one functional group in the presence of another is a common synthetic challenge. The nucleophilic nature of both the amino and hydroxyl groups in (1R,2R)-2-aminocycloheptanol necessitates the temporary masking of one group to allow for selective modification of the other. The Cbz group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing a reliable method for amine protection.[5][6] Its utility extends far beyond peptides, offering several key advantages:
Stability: The resulting carbamate is resistant to basic conditions, many aqueous acidic conditions, and various nucleophiles, making it orthogonal to many other protecting groups.[1][2]
Crystallinity: Cbz-protected compounds often exhibit enhanced crystallinity, which can significantly simplify purification by recrystallization.[3]
Mild Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (H₂, Pd/C), a very mild and neutral process that yields the free amine, carbon dioxide, and toluene as the only byproducts.[4][5][7]
This protocol employs classic Schotten-Baumann conditions—a two-phase solvent system with an aqueous base—to achieve chemoselective N-protection.[8][9][10] The base deprotonates the more acidic ammonium species, increasing the nucleophilicity of the amine and allowing it to selectively attack the benzyl chloroformate over the less nucleophilic hydroxyl group.
Reaction Mechanism and Rationale
The Cbz protection of an amine is a nucleophilic acyl substitution reaction. The mechanism proceeds through the following steps:
Deprotonation: The base (sodium bicarbonate) in the aqueous phase deprotonates the amine, increasing its nucleophilicity.
Nucleophilic Attack: The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[11][12][13]
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Elimination: The intermediate collapses, expelling the chloride ion as a good leaving group to form the stable carbamate product.
Acid Neutralization: The base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[9][14]
The reaction is typically initiated at 0 °C to control the initial exothermic release of heat upon addition of the highly reactive Cbz-Cl, minimizing potential side reactions.
Detailed Experimental Protocol
This protocol details the N-protection of (1R,2R)-2-aminocycloheptanol on a 5 mmol scale.
Materials and Reagents
Reagent/Material
Grade
Supplier
Quantity
Molar Eq.
(1R,2R)-2-Aminocycloheptanol
≥98%
(e.g., Sigma-Aldrich)
646 mg (0.65 mL)
1.0
Benzyl Chloroformate (Cbz-Cl)
≥97% (stabilized)
(e.g., Acros Organics)
940 mg (0.79 mL)
1.1
Sodium Bicarbonate (NaHCO₃)
Reagent Grade
(e.g., Fisher Scientific)
1.26 g
3.0
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
(e.g., Sigma-Aldrich)
25 mL
-
Deionized Water
-
-
25 mL
-
Ethyl Acetate (EtOAc)
ACS Grade
(e.g., VWR)
~150 mL
-
Brine (Saturated aq. NaCl)
-
-
50 mL
-
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
(e.g., Sigma-Aldrich)
~5 g
-
Silica Gel
60 Å, 230-400 mesh
(e.g., SiliCycle)
As needed
-
Safety Precautions:
Benzyl chloroformate is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from degrading the Cbz-Cl.
Step-by-Step Procedure
Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (1R,2R)-2-aminocycloheptanol (646 mg, 5.0 mmol) and sodium bicarbonate (1.26 g, 15.0 mmol) in a biphasic mixture of deionized water (25 mL) and THF (25 mL).
Cooling: Place the flask in an ice-water bath and stir the suspension vigorously for 15 minutes until the internal temperature reaches 0-5 °C.
Addition of Cbz-Cl: Add benzyl chloroformate (0.79 mL, 5.5 mmol) dropwise to the cold, rapidly stirring suspension over 10 minutes using a syringe. Ensure the temperature does not rise above 5 °C during the addition.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 4-6 hours.
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting amine should show a low Rf value, while the Cbz-protected product will have a higher Rf.
Work-up - Phase Separation: Transfer the reaction mixture to a 250 mL separatory funnel. Add ethyl acetate (50 mL) and shake. Allow the layers to separate and collect the organic layer.
Work-up - Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
Work-up - Washing: Combine all organic layers and wash them sequentially with deionized water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual water and inorganic salts.
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a colorless to pale yellow oil or waxy solid.
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) to isolate the pure benzyl ((1R,2R)-2-hydroxycycloheptyl)carbamate.
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Workflow for the Cbz protection of (1R,2R)-2-aminocycloheptanol.
Summary of Reaction Parameters
Parameter
Value
Rationale
Stoichiometry (Cbz-Cl)
1.1 equivalents
A slight excess ensures complete consumption of the limiting starting amine.
Base (NaHCO₃)
3.0 equivalents
Sufficient to neutralize generated HCl and maintain a basic pH for the amine.
Solvent System
THF / H₂O (1:1)
Biphasic system to dissolve both the organic substrate and inorganic base.[8]
Temperature
0 °C to Room Temperature
Initial cooling controls exothermicity; RT provides sufficient energy for reaction.
Reaction Time
4-6 hours
Typical duration for complete conversion, should be confirmed by TLC.
Expected Yield
85-95%
High-yielding reaction under optimized conditions.
Product Characterization
Validation of the final product, benzyl ((1R,2R)-2-hydroxycycloheptyl)carbamate, is achieved through standard spectroscopic methods.
¹H NMR (Proton NMR): The spectrum should confirm the presence of all key structural elements. Expect to see aromatic protons from the benzyl group (typically a multiplet around 7.3-7.4 ppm), a singlet for the benzylic CH₂ protons (~5.1 ppm), signals for the cycloheptyl ring protons, and a broad signal for the carbamate N-H proton (which will disappear upon D₂O exchange).[15] The proton attached to the carbon bearing the hydroxyl group will also be present.
¹³C NMR (Carbon NMR): Key signals include the carbamate carbonyl carbon (~156 ppm), carbons of the aromatic ring (127-137 ppm), the benzylic CH₂ carbon (~67 ppm), and the carbons of the cycloheptyl ring.
FT-IR (Infrared Spectroscopy): Look for characteristic absorption bands. A strong C=O stretch for the carbamate group should appear around 1680-1700 cm⁻¹. A broad O-H stretch from the alcohol will be present around 3200-3600 cm⁻¹, and an N-H stretch from the carbamate will be visible around 3300 cm⁻¹.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product (C₁₅H₂₁NO₃, Mol. Wt.: 263.33 g/mol ).
Overview of Cbz Deprotection
The utility of a protecting group is defined by both its stability and its ease of removal. The Cbz group is most frequently cleaved via catalytic hydrogenolysis.[7]
Catalytic Hydrogenolysis: Stirring the Cbz-protected compound with a palladium catalyst (typically 5-10% Pd on carbon) under an atmosphere of hydrogen gas (H₂) in a solvent like methanol or ethanol results in clean cleavage.[3][5][16] The reaction is mild, proceeds at room temperature, and is often quantitative.
Acidolysis: Strong acidic conditions, such as HBr in acetic acid or Lewis acids like AlCl₃, can also be used for deprotection, though this method is harsher and less common.[3][7][17]
The choice of deprotection method must be compatible with other functional groups present in the molecule.[7]
Conclusion
This application note provides a robust and reliable protocol for the chemoselective Cbz protection of (1R,2R)-2-aminocycloheptanol. By employing Schotten-Baumann conditions, the amine is selectively protected in high yield without affecting the hydroxyl group. The detailed procedural steps, rationale, and characterization guidelines offer researchers a comprehensive resource for implementing this critical transformation in their synthetic endeavors, ensuring both efficiency and scientific rigor.
References
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
Ghosh, R., & Chakraborty, S. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(5), 577-584. Retrieved from [Link]
Gogoi, P., & Konwar, D. (2010). An Excellent Method for Cbz-protection of Amines. Chemistry Letters, 39(3), 230-231. Retrieved from [Link]
Huang, T., Li, W., & Wu, J. (2010). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 41(40). Retrieved from [Link]
Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
Google Patents. (2008). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
Scribd. (n.d.). Application Note - N-CBZ Protection. Retrieved from [Link]
Gogoi, P., & Konwar, D. (2010). An Excellent Method for Cbz-protection of Amines. Chemistry Letters, 39(3), 230-231. Retrieved from [Link]
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of carbamates. Retrieved from [Link]
Lunn, G. H., & Lunn, M. F. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 198-213. Retrieved from [Link]
Deau, E., & Berteina-Raboin, S. (2011). A practical route to tertiary diarylmethylamides or -carbamates from imines, organozinc reagents and acyl chlorides or chloroformates. Beilstein Journal of Organic Chemistry, 7, 996-1000. Retrieved from [Link]
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step. Retrieved from [Link]
Aresta, M., Dibenedetto, A., & Nocito, F. (2007). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Journal of the Brazilian Chemical Society, 18(4), 789-796. Retrieved from [Link]
Lunn, G. H., & Lunn, M. F. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 198-213. Retrieved from [Link]
Pearson. (2024, July 4). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Retrieved from [Link]
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
ResearchGate. (2026, February 8). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Retrieved from [Link]
Google Patents. (2008). US8357820B2 - Process for producing N-protected amino acid.
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
Organic Mechanisms. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
Song, G. Q., Huang, X. F., & Yang, B. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180. Retrieved from [Link]
Sutton, P. W., et al. (2017). Developing deprotectase biocatalysts for synthesis. Chemical Communications, 53(83), 11464-11467. Retrieved from [Link]
Abiko, A., & Masamune, S. (1996). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Tetrahedron Letters, 37(7), 1081-1084. Retrieved from [Link]
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
Fiveable. (n.d.). 24.10 Spectroscopy of Amines. Retrieved from [Link]
Using benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate in peptide synthesis
Application Note: Strategic Utilization of Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate in Peptidomimetic Synthesis Abstract & Strategic Value Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate (CAS: 92645-06-2) is a s...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate in Peptidomimetic Synthesis
Abstract & Strategic Value
Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate (CAS: 92645-06-2) is a specialized chiral building block used to introduce conformational constraints into peptide backbones. Unlike the more common five-membered (proline-like) or six-membered (cyclohexyl) rings, the seven-membered cycloheptane ring offers a unique "twist-chair" topography.
-turns or distorted -turns) by restricting the and torsion angles.
Transition State Mimicry: The vicinal amino-alcohol motif serves as a hydrolytically stable isostere of the tetrahedral intermediate found in protease hydrolysis, making it a candidate for aspartyl protease inhibitors.
Orthogonal Protection: The Benzyloxycarbonyl (Cbz or Z) group provides orthogonality to Boc and Fmoc strategies, allowing for flexible solution-phase synthesis or specific "cap-and-release" protocols.
Chemical Profile & Properties[2][3][4][5][6][7][8]
Property
Specification
IUPAC Name
Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Stereochemistry
trans-(1R, 2R)
Molecular Formula
Molecular Weight
263.33 g/mol
Solubility
Soluble in DCM, MeOH, DMSO, DMF; Low solubility in water.[1][2]
Functional Groups
Secondary Alcohol (unprotected), Carbamate-protected Primary Amine (on secondary carbon).[1]
Stability
Stable under acidic (TFA) and basic conditions (Piperidine).[1] Labile to Hydrogenolysis ().
Experimental Workflows & Protocols
Protocol A: Cbz-Deprotection (Hydrogenolysis)
Rationale: The Cbz group is stable to TFA (Boc deprotection) and Piperidine (Fmoc deprotection).[1] It must be removed via catalytic hydrogenation to expose the amine for peptide coupling.
balloon or Ammonium Formate (transfer hydrogenation).[1][3]
Step-by-Step:
Dissolution: Dissolve 1.0 mmol of the substrate in 10 mL of degassed MeOH.
Catalyst Addition: Under an inert atmosphere (
or Ar), carefully add 10 wt% of Pd/C catalyst.[1] Caution: Dry Pd/C is pyrophoric.
Hydrogenation: Purge the vessel with
gas. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 2–4 hours.
Monitoring: Check TLC (System: 5% MeOH in DCM). The starting material (UV active) should disappear; the product (free amine) is UV inactive but stains with Ninhydrin.
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
Isolation: Concentrate the filtrate in vacuo. The resulting (1R,2R)-2-aminocycloheptanol is often a waxy solid or oil. Use immediately to avoid oxidation or carbonate formation.
Protocol B: Peptide Coupling (Solution Phase)
Rationale: Coupling an amino acid to the sterically hindered amine of the cycloheptyl ring requires potent activation. The free hydroxyl group poses a risk of O-acylation; however, under controlled conditions, the amine is significantly more nucleophilic.
Reagents:
Carboxylic Acid Component: Fmoc-AA-OH or Boc-AA-OH (1.2 equiv).
Activation: In a dry flask, dissolve the Fmoc-amino acid (1.2 equiv) and HATU (1.2 equiv) in DMF. Add DIPEA (1.0 equiv) and stir for 2 minutes to form the activated ester.
Addition: Add the freshly deprotected (1R,2R)-2-aminocycloheptanol (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).
Reaction: Stir at room temperature for 4–12 hours.
Critical Check: Monitor by LC-MS. If O-acylation (ester formation) is observed (Mass = Product), it is usually minor.[1] If significant, it can sometimes be reversed by mild base treatment (0.1N NaOH) which hydrolyzes the ester but not the amide.[1]
Work-up: Dilute with EtOAc, wash with 5%
, water, and brine. Dry over .
Visualization: Mechanistic Logic
The following diagram illustrates the workflow for incorporating this scaffold into a peptide chain, highlighting the critical decision points regarding the hydroxyl group.
Caption: Workflow for processing the aminocycloheptanol scaffold. Green paths indicate the primary peptide synthesis route; grey indicates an alternative cyclization strategy.
Strategic Analysis: The "Seven-Membered" Advantage
Researchers choose this specific scaffold over cyclohexyl analogs (like those derived from shikimic acid) for specific structural reasons:
Ring Flexibility & Puckering: The cycloheptane ring exists predominantly in a twist-chair conformation. This provides a "Goldilocks" zone of flexibility—more rigid than a linear chain but more adaptable than the rigid chair conformation of cyclohexane. This allows the peptide backbone to adopt unique turn geometries that can better fit into cryptic binding pockets of enzymes [1].
Hydroxyl Functionality: The trans-hydroxyl group is not just a bystander. In protease inhibitors, it mimics the transition state hydroxyl of the hydrolyzed peptide bond. In foldamers, it can form intramolecular Hydrogen bonds (
Solubility: The Cbz-protected form is lipophilic. Upon deprotection, the amino alcohol becomes significantly more polar. Ensure your coupling solvent (DMF/NMP) can solubilize both the polar amine and the protected amino acid.
Steric Hindrance: The amine is attached to a secondary carbon within a ring. Coupling rates will be slower than with Glycine or Alanine. Do not reduce coupling time.
Storage: Store the Cbz-protected precursor at 2-8°C. Once deprotected, use the free amine immediately to prevent air oxidation or carbamate formation from atmospheric
.
References
Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.[1]
Seebach, D., et al. (1996).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941.[1]
High-Yield Deprotection Strategies for N-Cbz-2-Hydroxycycloheptyl Amines: A Comprehensive Protocol Guide
Executive Summary & Mechanistic Rationale The removal of the carboxybenzyl (Cbz or Z) protecting group from amines is a fundamental transformation in organic synthesis and drug development[1],[2]. However, when the subst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The removal of the carboxybenzyl (Cbz or Z) protecting group from amines is a fundamental transformation in organic synthesis and drug development[1],[2]. However, when the substrate is an N-Cbz-2-hydroxycycloheptyl amine —a molecule featuring a vicinal amino alcohol motif on a seven-membered cycloheptane ring—standard deprotection strategies must be carefully filtered to prevent catastrophic side reactions.
The Causality of Substrate Sensitivity
Cycloheptane rings possess inherent torsional strain and are susceptible to transannular interactions. While strong acidic conditions (e.g., HBr in acetic acid or neat TFA) are sometimes used for Cbz cleavage[1],[3], applying these to a 2-hydroxycycloheptyl system is strictly contraindicated. Strong acids protonate the secondary hydroxyl group, turning it into a superior leaving group (water). Subsequent elimination driven by the relief of ring strain forms a relatively stable cycloheptyl carbocation, ultimately yielding an unwanted cycloheptene derivative or triggering ring-contraction rearrangements.
Therefore, reductive hydrogenolysis is the mandatory strategic choice[4]. It operates under neutral or mildly acidic conditions, exclusively targeting the benzylic C–O bond of the carbamate without activating the secondary alcohol.
Caption: Decision matrix for selecting the optimal Cbz deprotection strategy.
Quantitative Data Summary
The following table summarizes the operational parameters for the two most effective hydrogenolysis methods for this specific substrate class.
Deprotection Method
Reagents & Catalyst
Temperature
Reaction Time
Typical Yield
Key Advantage
A. Catalytic Hydrogenation
10% Pd/C, H₂ (1 atm), MeOH, AcOH (1.0 eq)
20–25 °C
4–12 h
90–98%
Highly scalable; volatile byproducts (toluene, CO₂) allow for simple workup.
B. Transfer Hydrogenation
10% Pd/C, NH₄HCO₂ (5-10 eq), MeOH
40–60 °C
0.5–2 h
92–99%
Rapid kinetics; avoids the need for pressurized, flammable H₂ gas,[5].
Mechanistic Pathway of Cleavage
Both methods rely on the adsorption of the benzylic moiety onto a Palladium(0) surface. The hydrogenolysis cleaves the benzylic C–O bond, releasing toluene and an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates (releasing CO₂) to reveal the free amine[1].
Caption: Mechanistic pathway of Pd-catalyzed Cbz cleavage and decarboxylation.
Experimental Protocols & Self-Validating Systems
Method A: Catalytic Hydrogenation (H₂ Gas)
Causality & Expert Insight: Vicinal amino alcohols are excellent bidentate ligands. As the free 2-hydroxycycloheptyl amine is generated, it can strongly chelate the Pd(0) metal center, effectively poisoning the catalyst and stalling the reaction at incomplete conversion[6],[3]. To prevent this, exactly 1.0 equivalent of glacial acetic acid is added. This immediately protonates the newly formed amine into an ammonium acetate salt, breaking its chelating ability and keeping the catalyst active.
Step-by-Step Protocol:
Preparation: In a flame-dried, round-bottom flask, dissolve the N-Cbz-2-hydroxycycloheptyl amine (1.0 mmol) in anhydrous Methanol (10 mL).
Acidification: Add glacial acetic acid (1.0 mmol, 1.0 eq) to the solution.
Catalyst Addition: Carefully add 10% Pd/C (10–20 mol% by weight)[3]. Safety Note: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert atmosphere (e.g., Argon) or wet it with a few drops of toluene first.
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas (H₂) from a balloon. Repeat this purge cycle three times to ensure all oxygen is removed[3].
Reaction: Vigorously stir the suspension at room temperature (20–25 °C) under the H₂ balloon for 4–12 hours.
Workup: Purge the flask with Argon to remove H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (3 × 10 mL).
Isolation: Concentrate the filtrate under reduced pressure. The resulting product will be the acetate salt of the 2-hydroxycycloheptyl amine. If the free base is required, partition between dichloromethane and saturated aqueous Na₂CO₃, extract, and dry over Na₂SO₄.
Self-Validation & In-Process Control (IPC):
TLC Monitoring: The starting material is UV-active (254 nm) due to the Cbz aromatic ring. The product is UV-inactive.
Staining: Spot the TLC plate and dip it in Ninhydrin stain, followed by heating. The starting material will remain colorless/faint yellow. The deprotected primary/secondary amine will instantly stain a deep, vibrant purple/blue.
LC-MS: Look for a mass shift of exactly -134 Da (loss of the C₈H₈O₂ group).
Method B: Catalytic Transfer Hydrogenation (Ammonium Formate)
Causality & Expert Insight: For laboratories lacking pressurized gas infrastructure, or for substrates that are sterically hindered, transfer hydrogenation is superior. Ammonium formate decomposes on the palladium surface to generate H₂, NH₃, and CO₂ in situ. This provides a massive local concentration of active hydrogen, drastically accelerating the reaction kinetics (often completing in under an hour)[5].
Step-by-Step Protocol:
Preparation: Dissolve the N-Cbz-2-hydroxycycloheptyl amine (1.0 mmol) in Methanol or Isopropanol (10 mL).
Reagent Addition: Add solid Ammonium Formate (NH₄HCO₂, 5.0 to 10.0 mmol, 5–10 eq) to the stirring solution[3].
Reaction: Equip the flask with a reflux condenser and heat the mixture gently to 40–60 °C. Note: Effervescence will be observed as CO₂ and NH₃ gases are liberated.
Monitoring: Stir for 30 to 120 minutes. Check completion via the self-validating IPC methods described above.
Workup: Cool to room temperature. Filter the mixture through Celite to remove the catalyst. Concentrate the filtrate.
Salt Removal: Because excess ammonium formate is used, the crude residue will contain formate salts. Dissolve the residue in a minimal amount of water, basify with 1M NaOH to pH 10, and extract heavily with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) to isolate the pure free amine.
Application Note: Chiral Aminocycloheptanols in Fragment-Based Drug Design (FBDD)
-rich 7-membered scaffolds to escape "flatland" in early-stage discovery. Executive Summary & Rationale In the landscape of Fragment-Based Drug Design (FBDD), the "Rule of Three" has historically favored flat, aromatic h...
Author: BenchChem Technical Support Team. Date: March 2026
-rich 7-membered scaffolds to escape "flatland" in early-stage discovery.
Executive Summary & Rationale
In the landscape of Fragment-Based Drug Design (FBDD), the "Rule of Three" has historically favored flat, aromatic heterocycles due to synthetic accessibility. However, this has led to libraries with low fraction of
carbons (), often resulting in "flat" molecules that lack the three-dimensional complexity required to selectively bind difficult protein pockets.
Chiral Aminocycloheptanols represent a high-value, underutilized scaffold class. Unlike their 5- and 6-membered counterparts (cyclopentane/cyclohexane), the 7-membered cycloheptane ring possesses unique conformational mobility (pseudorotation) and distinct vector orientations for substituent growth.
Key Advantages:
Escaping Flatland: High
score improves solubility and allows access to novel chemical space.
Vector Diversity: The 1,2-, 1,3-, or 1,4-disposition of the amine and hydroxyl groups on a flexible ring allows for "vector scanning" of binding pockets that rigid rings cannot achieve.
Stereochemical Control: The presence of two stereocenters provides enantiomeric pairs that can probe specific hydrophobic sub-pockets.
Structural Analysis: The Conformational Advantage
Understanding the ground-state conformation is critical for docking studies and growing fragments. Unlike cyclohexane (rigid chair), cycloheptane exists in a dynamic equilibrium.
Conformational Landscape
For 1,2-aminocycloheptanols, the ring predominantly adopts a Twist-Chair (TC) conformation, which is energetically favored over the Chair (C) or Boat (B) forms.
Ring Size
Dominant Conformation
Energy Barrier to Inversion
Vector Implication
5 (Cyclopentane)
Envelope
Low (< 1 kcal/mol)
Limited vector definition.
6 (Cyclohexane)
Chair
High (~10.8 kcal/mol)
Rigid axial/equatorial vectors.
7 (Cycloheptane)
Twist-Chair
Medium (~8 kcal/mol)
Adaptable vectors; induced fit potential.
Visualization of Conformational Logic
The following diagram illustrates the decision matrix for selecting 7-membered rings over standard scaffolds.
Figure 1: Decision tree for scaffold selection. Cycloheptane derivatives are privileged for deep, spherical pockets where induced fit is beneficial.
Protocol A: Stereoselective Synthesis via Kinetic Resolution
Obtaining enantiopure fragments is non-negotiable in FBDD. The most robust route to chiral trans-2-aminocycloheptanol involves the ring-opening of cycloheptene oxide followed by lipase-catalyzed resolution.
Objective: Isolate (1S,2S)-trans-2-aminocycloheptanol with >99% ee.
Aqueous Layer: Contains the desired (1S,2S)-amine .
Basify aqueous layer (NaOH) and extract to yield pure chiral scaffold.
Protocol B: Screening via Ligand-Observed NMR (STD-NMR)
Due to the lack of aromatic protons in aminocycloheptanols, standard 1D-NMR screening can be challenging. Saturation Transfer Difference (STD) NMR is the gold standard here, relying on the transfer of magnetization from protein to bound fragment.
Experimental Setup
Instrument: 600 MHz NMR with cryoprobe.
Temperature: 298 K.
Buffer:
phosphate buffer (pH 7.4), 150 mM NaCl. Avoid protonated buffers (e.g., Tris, HEPES) which obscure aliphatic signals.
Workflow
Sample Preparation:
Protein Concentration: 10
M.
Fragment Concentration: 500
M (50:1 Ligand:Protein ratio).
Control: Prepare a sample with fragment only (no protein) to rule out aggregation or direct saturation.
Pulse Sequence Parameters:
On-Resonance Irradiation: 0.0 ppm (targets protein methyls) or -1.0 ppm.
Spin-Lock: 30 ms (to suppress protein background).
Data Interpretation:
Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.
Positive Result: Signals corresponding to the cycloheptane ring protons (1.4 - 1.8 ppm multiplet) appear in the difference spectrum.
Epitope Mapping: The protons closest to the protein surface will show the strongest STD effect. In twist-chair cycloheptanes, this often reveals which "face" of the ring is buried.
Application: Fragment Growing Strategies
Once a hit is identified, the aminocycloheptanol scaffold offers two distinct vectors for growth.
Vector A: The Amine Handle (Reductive Amination)
Used to reach acidic residues or backbone carbonyls.
Reagent: Aryl aldehydes +
.
Outcome: Maintains the basicity of the nitrogen (good for salt bridges).
Vector B: The Hydroxyl Handle (Etherification)
Used to reach hydrophobic pockets.
Reagent: NaH + Alkyl halides (Williamson Ether Synthesis).
Note: This is often difficult on the secondary alcohol of a 7-membered ring due to steric hindrance.
Alternative: Convert OH to ketone, then Grignard addition to create a tertiary alcohol and a new vector.
Figure 2: Divergent synthesis pathways for fragment optimization.
References
Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols.[2][3] Bioscience, Biotechnology, and Biochemistry, 63(12), 2150–2156.
Ouvry, G. (2022). Recent applications of seven-membered rings in drug design.[4] Bioorganic & Medicinal Chemistry, 57, 116650.[4]
Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[5][6][7] Bioorganic & Medicinal Chemistry, 23(14).
BenchChem. (2025).[8] Unraveling the Conformation of Cycloheptane Derivatives: A Comparative Guide.
Application Note: Scalable Asymmetric Synthesis of (1R,2R)-2-(benzyloxycarbonylamino)cycloheptanol
Executive Summary This application note details a robust, scalable protocol for the synthesis of (1R,2R)-2-(benzyloxycarbonylamino)cycloheptanol , a high-value chiral building block for pharmaceutical intermediates (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (1R,2R)-2-(benzyloxycarbonylamino)cycloheptanol , a high-value chiral building block for pharmaceutical intermediates (e.g., protease inhibitors, GPCR ligands).
Unlike kinetic resolution strategies that are limited to a maximum 50% yield, this protocol utilizes an Asymmetric Ring Opening (ARO) of meso-cycloheptene oxide (Desymmetrization). This route, catalyzed by the Jacobsen Chromium-Salen complex, offers high atom economy, enantiomeric excesses (ee) typically exceeding 90%, and amenability to multi-gram or kilogram scale-up.
Key Performance Indicators (KPIs)
Parameter
Specification
Overall Yield
65–75% (3 steps)
Enantiomeric Excess (ee)
>95% (after recrystallization)
Diastereomeric Ratio (dr)
>99:1 (trans:cis)
Scale Suitability
10g to 1kg
Strategic Rationale & Mechanism
Why Desymmetrization?
The target molecule contains a 7-membered ring with two contiguous stereocenters.
Traditional Resolution: Resolving racemic trans-2-aminocycloheptanol via chiral salts or enzymatic hydrolysis is inefficient (Max 50% yield).
Desymmetrization (Selected Route): Starting from the achiral meso-cycloheptene oxide, we induce chirality during the ring-opening event. This theoretically allows for 100% conversion to the desired enantiomer.
Mechanistic Pathway
The critical step involves the nucleophilic attack of trimethylsilyl azide (TMSN
) on the epoxide. The (1S,2S)-Cr(salen) catalyst (Note: Catalyst hand determines product configuration; see Protocol 2) acts as a Lewis acid, activating the epoxide while simultaneously orienting the azide delivery.
Critical Stereochemical Note: To obtain the (1R,2R) product from meso-cycloheptene oxide, literature precedents with homologous cyclohexene systems indicate the use of the (R,R)-Cr(salen) catalyst complex. However, due to slight variations in commercial catalyst nomenclature, verification via optical rotation on a pilot batch is mandatory.
Figure 1: Synthetic route highlighting the critical Asymmetric Ring Opening (ARO) step.[1][2][3]
Detailed Experimental Protocols
Step 1: Synthesis of meso-Cycloheptene Oxide
Note: While commercially available, in-house synthesis is cost-effective for scale.
Reagents:
Cycloheptene (1.0 equiv)
m-Chloroperbenzoic acid (mCPBA) (1.1 equiv)
Dichloromethane (DCM) (Solvent)
Protocol:
Dissolve cycloheptene (e.g., 96.2 g, 1.0 mol) in DCM (1.0 L) in a reactor equipped with a mechanical stirrer and temperature probe.
Cool to 0°C.
Add mCPBA (70-75% purity) portion-wise over 2 hours, maintaining internal temperature <5°C. Exothermic reaction.
Stir at room temperature (RT) for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC.
Workup: Quench with saturated aqueous Na
SO (to destroy excess peroxide) until starch-iodide paper test is negative.
Wash organic layer with saturated NaHCO
(2 x 500 mL) to remove m-chlorobenzoic acid.
Dry (MgSO
), filter, and concentrate.
Purification: Distillation under reduced pressure (bp ~60-65°C @ 15 mmHg).
Step 2: Asymmetric Ring Opening (ARO) – The Critical Step
Safety Alert: Trimethylsilyl azide (TMSN
) can hydrolyze to form hydrazoic acid (HN), which is highly toxic and explosive. Perform all operations in a well-ventilated fume hood. Do not condense TMSN.
Catalyst Activation: In the reactor, dissolve the (R,R)-Cr(salen)Cl catalyst (2 mol%) in TBME (2 vol relative to epoxide). Stir for 30 mins. Note: Some protocols suggest stirring with TMSN
for 1 hour prior to epoxide addition to form the active Cr-N species.
Add meso-cycloheptene oxide (1.0 equiv).
Cool mixture to 0°C.
Add TMSN
(1.1 equiv) dropwise over 1 hour. Control exotherm.
Allow to warm to RT and stir for 18–24 hours.
Monitoring: Monitor consumption of epoxide by GC.
Solvolysis: Once complete, the product exists as the silyl ether. Add Methanol (2 vol) and stir for 2 hours to cleave the TMS group.
Concentration: Concentrate under vacuum (keep bath <40°C) to remove volatiles and excess methanol.
Caution: Ensure the distillate trap contains NaOH solution to neutralize any liberated HN
.
Purification: The crude brown oil is often used directly. If high purity is required, perform a rapid filtration through a silica plug (eluting with Hexane/EtOAc).
Intermediate: (1R,2R)-2-azidocycloheptanol.
Step 3: Reduction and Cbz-Protection (Telescoped)
To minimize handling of the organic azide, we employ a one-pot reduction/protection sequence.
Dissolve the crude azido-alcohol in MeOH/EtOAc (10 vol).
Add NaHCO
(2.5 equiv) suspended in the mixture.
Inerting: Nitrogen purge the vessel (3 cycles).
Add Pd/C catalyst.
Hydrogenation: Pressurize with H
(1–3 atm/balloon). Stir vigorously at RT.
Mechanism:[2][3][6][7][8][9] Azide reduces to Amine.
Monitoring: Monitor disappearance of Azide peak by IR (approx. 2100 cm⁻¹) or TLC.
Protection: Once reduction is complete (usually 4–6 h), vent H
and purge with N.
Cool to 0°C. Add Cbz-Cl (1.2 equiv) dropwise.
Stir at RT for 4 hours.
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
Dissolve residue in EtOAc, wash with water, 1M HCl (to remove unreacted amine), and Brine.
Crystallization: The target (1R,2R)-2-(benzyloxycarbonylamino)cycloheptanol often solidifies. Recrystallize from EtOAc/Heptane to upgrade ee >99%.
Workflows & Safety Visualization
The handling of azides requires a strict safety workflow.
Figure 2: Safety workflow for handling TMSN3 and volatile azides.
Quality Control & Troubleshooting
Analytical Methods
Chiral HPLC: Chiralcel OD-H or AD-H column. Mobile phase: Hexane/iPrOH (90:10).
Expectation: (1R,2R) enantiomer elutes distinctly from (1S,2S).
NMR:
H NMR (CDCl) should show the characteristic carbinol proton (CH-OH) and the carbamate NH doublet.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Conversion (Step 2)
Catalyst deactivation or wet solvents.
Ensure solvents are anhydrous. Increase catalyst to 3-5 mol%.
Low ee (<85%)
Temperature too high during ARO.
Keep reaction at 0–4°C. Recrystallize final product.
Stalled Hydrogenation
Catalyst poisoning (Sulfur/Azide).
Use fresh Pd/C. Ensure Azide intermediate is clean of TMS-residues.
References
Jacobsen, E. N. (2000).[10] Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431.[10] Link
Martinez, L. E., et al. (1995). Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes. Journal of the American Chemical Society, 117(21), 5897-5898. Link
Hansen, K. B., et al. (1993). Highly enantioselective synthesis of amino alcohols by the (salen)Cr-catalyzed ring opening of meso-epoxides. Journal of the American Chemical Society, 115(12), 5326-5327. Link
Ready, J. M., & Jacobsen, E. N. (2001). Asymmetric Catalytic Synthesis of α-Aryloxy Alcohols. Journal of the American Chemical Society, 123(11), 2687-2688. (Context for mechanism). Link
Disclaimer: This protocol involves hazardous chemicals (azides). It is intended for use by qualified personnel only. Always consult the SDS and your institution's safety officer before proceeding.
Functionalization of the hydroxyl group in N-Cbz-aminocycloheptanol
Executive Summary The N-Cbz-aminocycloheptanol scaffold represents a critical intermediate in the synthesis of medium-ring pharmacophores, particularly for protease inhibitors and GPCR modulators where the seven-membered...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The N-Cbz-aminocycloheptanol scaffold represents a critical intermediate in the synthesis of medium-ring pharmacophores, particularly for protease inhibitors and GPCR modulators where the seven-membered ring provides unique conformational constraints distinct from piperidine or cyclohexane analogs.
This Application Note details the strategic functionalization of the secondary hydroxyl group (-OH) within this scaffold. Unlike six-membered rings, the cycloheptane core exhibits high conformational flexibility (pseudorotation between twist-chair and twist-boat forms), which introduces unique steric challenges during nucleophilic substitution and oxidation.
Key Protocols Covered:
Activation: Regioselective Mesylation for nucleophilic displacement.
Inversion: Mitsunobu protocols for stereochemical editing.[1]
Oxidation: Accessing the ketone via Dess-Martin Periodinane (DMP).[2]
Structural Considerations & Reactivity
Before initiating functionalization, it is vital to understand the substrate's behavior. The Carbobenzyloxy (Cbz) group is robust under the acidic and oxidizing conditions described below but is sensitive to hydrogenolysis.
Conformational Mobility: The cycloheptane ring lacks the rigid chair conformation of cyclohexane. Substituents often adopt pseudo-equatorial positions to minimize transannular strain.
Steric Shielding: Backside attack (SN2) on a cycloheptyl electrophile is often slower than on cyclohexyl analogs due to the hindrance provided by the C-H bonds on C3/C6 and C4/C5 (transannular hydrogens).
Visualizing the Reaction Landscape
Figure 1: Divergent synthetic pathways for the N-Cbz-aminocycloheptanol scaffold.
Protocol 1: Activation via Mesylation
Converting the hydroxyl group to a mesylate (methanesulfonate) is the standard method to create a good leaving group for subsequent SN2 displacements (e.g., with azides, cyanides, or amines).
Expert Insight:
In cycloheptyl systems, elimination to the alkene (cycloheptene) is a significant competing pathway due to the entropic favorability of the medium-ring alkene. Strictly controlling the temperature and base stoichiometry is required to suppress E2 elimination.
Setup: Flame-dry a round-bottom flask and purge with N2. Dissolve the substrate in anhydrous DCM (0.1 M concentration).
Cooling: Cool the solution to -10 °C (ice/salt bath). Note: Lower temperature than standard 0°C is recommended to minimize elimination.
Base Addition: Add Et3N dropwise via syringe. Stir for 5 minutes.
Activation: Add MsCl dropwise over 10 minutes. The solution may turn slightly yellow.
Reaction: Stir at -10 °C for 1 hour, then allow to warm to 0 °C. Monitor by TLC (stain with PMA or KMnO4; Cbz absorbs UV, but the mesylate shift is subtle).
Workup: Quench with cold sat. NaHCO3. Extract with DCM (3x). Wash combined organics with 1M HCl (cold, rapid wash to remove amine salts) and Brine.
Purification: Dry over Na2SO4 and concentrate. Caution: Mesylates are thermally unstable; do not heat above 40 °C during evaporation. Use immediately for the displacement step.
The Mitsunobu reaction is the preferred method for inverting the stereochemistry of the hydroxyl group (e.g., converting trans to cis) or installing nucleophiles with strict stereocontrol.
Mechanism & Causality:
The reaction proceeds via an oxyphosphonium intermediate.[3] The nucleophile (Pronucleophile-H) is deprotonated by the betaine and attacks the carbon center from the back (SN2), ensuring inversion.
Visualizing the Mechanism
Figure 2: Mechanistic flow of the Mitsunobu inversion on the cycloheptyl ring.
Dissolution: Dissolve N-Cbz-aminocycloheptanol, PPh3, and p-nitrobenzoic acid in THF (0.2 M) under N2.
Cooling: Cool to 0 °C .
Addition: Add DIAD dropwise over 15 minutes. The yellow color of DIAD should fade upon addition.
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (23 °C) and stir for 12 hours.
Troubleshooting: If conversion is low (common in hindered cycloheptanes), heat to 40 °C or use tributylphosphine (PBu3) and ADDP for a more reactive system.
Workup: Concentrate the solvent. Triturate the residue with Et2O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.[2]
Hydrolysis (Optional): To obtain the inverted alcohol, treat the ester with K2CO3 in MeOH.
Protocol 3: Oxidation to Ketone
Oxidation to N-Cbz-aminocycloheptanone is useful for subsequent reductive aminations or Grignard additions.
Selection Rationale:
While Swern oxidation is effective, it requires cryogenic conditions (-78 °C). Dess-Martin Periodinane (DMP) is selected here for its operational simplicity (room temperature), neutral pH (preserving the Cbz group), and ease of scale-up.
Materials
Oxidant: Dess-Martin Periodinane (1.2 equiv).
Buffer: NaHCO3 (2.0 equiv) (Prevents acid-catalyzed side reactions).
Solvent: DCM (wet DCM accelerates DMP mechanism).
Step-by-Step Methodology
Preparation: Dissolve the alcohol in DCM (0.1 M). Add solid NaHCO3.
Oxidation: Add DMP in one portion at room temperature.
Monitoring: Stir for 1–2 hours. The suspension will become cloudy.
Quench: Add a 1:1 mixture of Sat. Na2S2O3 (to reduce unreacted iodine species) and Sat. NaHCO3. Stir vigorously until two clear layers form (approx. 15 mins).
Isolation: Extract with DCM, dry over MgSO4, and concentrate. The ketone is usually pure enough for the next step without chromatography.
Comparative Data Summary
Reaction Type
Reagents
Primary Utility
Critical Constraints
Mesylation
MsCl, Et3N, DCM
Creating Leaving Group
Temp > 0°C risks elimination to alkene.
Mitsunobu
PPh3, DIAD, ArCO2H
Stereochemical Inversion
Steric hindrance in 7-membered rings can slow SN2.
Oxidation
DMP, NaHCO3, DCM
Ketone Synthesis
DMP is moisture sensitive (storage); expensive for kg-scale.
Deprotection
H2, Pd/C
Removing Cbz
Will not touch the OH; incompatible with alkenes/sulfur.
References
Huffman, J. W., & Engle, J. E. (1959). Stereochemistry of the Cycloheptane Ring. Synthesis and Deamination of cis and trans-2-Aminocycloheptanol. The Journal of Organic Chemistry.
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry.
Application Note: Hydrogenation Protocols for Cbz Removal in Cycloheptyl Systems
Abstract & Strategic Overview The removal of the benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone transformation in organic synthesis. While standard catalytic hydrogenolysis ( , Pd/C) is effective for simp...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The removal of the benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone transformation in organic synthesis. While standard catalytic hydrogenolysis (
, Pd/C) is effective for simple linear or unhindered cyclic amines, cycloheptyl systems present unique challenges. The seven-membered ring possesses significant conformational flexibility (pseudorotation) and entropic freedom, often creating transient steric shielding of the carbamate nitrogen. Furthermore, the resulting free secondary or primary cycloheptyl amines are moderately basic and sterically bulky, increasing the propensity for catalyst poisoning via strong adsorption to the Pd surface.
This guide details three validated protocols designed to overcome the kinetic sluggishness associated with medium-ring steric hindrance. It prioritizes methods that mitigate catalyst deactivation and prevent common side reactions such as
-methylation.
Mechanistic Insight: The "Hindered Ring" Challenge
To optimize the protocol, one must understand the failure mode of the standard reaction in cycloheptyl systems.
The Catalytic Cycle and Steric Impediment
The deprotection follows a Langmuir-Hinshelwood mechanism. The rate-determining step for hindered substrates is often the initial adsorption and oxidative addition of the palladium into the benzylic C-O bond.
Adsorption: The Cbz-protected amine must adsorb onto the Pd surface. The "floppy" nature of the cycloheptane ring (twisting between chair, boat, and twist-boat conformers) creates an entropic barrier to forming a stable, planar adsorption complex.
Poisoning: Once the Cbz is cleaved, the resulting free cycloheptyl amine is electron-rich. Without acidic additives, this amine binds tightly to the Pd active sites, effectively "poisoning" the catalyst and halting the reaction before full conversion.
Visualization: Mechanism & Poisoning Pathway
The following diagram illustrates the competing pathways between successful deprotection and catalyst poisoning.
Figure 1: Mechanistic pathway of Cbz removal showing the critical risk of product inhibition (poisoning) by the bulky cycloheptyl amine.
Experimental Protocols
Protocol A: Acid-Promoted Hydrogenolysis (The "Anti-Poisoning" Method)
Best For: Stubborn cycloheptyl amines that stall at 50-70% conversion.
Rationale: Adding acid protonates the product amine immediately upon formation (
). The ammonium salt lacks the lone pair required to bind to Pd, preventing catalyst poisoning.
Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).
Acidification: Add 1.1 to 1.5 equivalents of HCl (or AcOH). Note: Ensure the substrate is stable to acid. If acid-labile groups (e.g., acetals) are present, skip to Protocol C.
Inerting: Nitrogen purge the flask for 5 minutes.
Catalyst Addition: Carefully add 10 wt% Pd/C (0.1 equiv by weight relative to substrate). Safety: Pd/C is pyrophoric when dry. Use wet catalyst or add under inert gas.
Hydrogenation: Evacuate the flask and backfill with
(balloon) three times.
Reaction: Stir vigorously at RT for 2–6 hours.
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
Neutralization: Concentrate the filtrate. If the free base is required, partition the residue between
and sat. , separate, and dry.
Protocol B: Catalytic Transfer Hydrogenation (The "Steric Buster")
Best For: Highly hindered cycloheptyl systems or when high-pressure equipment is unavailable.
Rationale: Ammonium formate decomposes to form
, , and on the catalyst surface. This creates a locally high concentration of active hydrogen species, often overcoming steric barriers more effectively than gaseous .
-methylation (a common side reaction in MeOH/Pd) is observed.
Rationale: In methanol, Pd/C can oxidize the solvent to formaldehyde, which then undergoes reductive amination with the free amine to form -methyl byproducts. Switching to Ethyl Acetate (EtOAc) or THF eliminates this path.
Modifications:
Solvent: Replace MeOH with EtOAc or THF/Water (10:1).
Pressure: Non-protic solvents have lower
solubility. Increase pressure to 3–5 bar (approx. 50 psi) using a Parr shaker or autoclave if balloon pressure is insufficient.
Data Summary & Decision Matrix
Use the following table to select the appropriate protocol based on your specific cycloheptyl scaffold constraints.
Constraint / Issue
Recommended Protocol
Key Parameter Adjustment
Standard Substrate
Protocol A (No Acid)
MeOH, Balloon, RT
Stalled Reaction (<80% Conv.)
Protocol A (Acid)
Add 1.2 eq HCl; Protonates amine to stop poisoning
High Steric Hindrance
Protocol B (Transfer)
Ammonium Formate, Reflux; Higher surface conc.
N-Methylation Observed
Protocol C
Switch solvent to EtOAc or THF; Increase pressure
Acid-Sensitive Groups
Protocol B or C
Avoid HCl; Use neutral conditions or weak buffer
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal hydrogenation protocol.
References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on Cbz stability and removal conditions).
Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis1988 , 2, 91–95. (Seminal paper on transfer hydrogenation mechanics).
Felpin, F.-X.; Fouquet, E. "A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C." Chem. Eur. J.[4]2010 , 16, 12440–12445.[4] (Optimized Pd/C handling and solvent effects).
Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of nitrogen-containing bases." Tetrahedron Lett.1995 , 36, 3465–3468.[4] (Discusses the mechanism of amine poisoning/inhibition).
BenchChem Technical Support. "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group." Application Note. (General industrial protocols for Cbz removal).
Technical Support Center: Purification Workflows for N-Cbz-(1R,2R)-2-aminocycloheptanol
Welcome to the Technical Support Center for the isolation and purification of N-Cbz-(1R,2R)-2-aminocycloheptanol. This chiral cyclic amino alcohol is a critical building block in advanced drug development and asymmetric...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of N-Cbz-(1R,2R)-2-aminocycloheptanol. This chiral cyclic amino alcohol is a critical building block in advanced drug development and asymmetric synthesis. Because the 7-membered cycloheptane ring exhibits unique conformational flexibility compared to rigid cyclohexanes, the purification of its protected derivatives requires precise control over reaction quenching, chromatography, and crystallization to prevent epimerization and remove structurally similar byproducts ().
Causality in Purification (The "Why" Behind the "How")
To achieve >99% enantiomeric and diastereomeric excess (ee/de), researchers must understand the chemical behavior of the carboxybenzyl (Cbz) protecting group on a vicinal amino alcohol ().
Aqueous Quenching: Unreacted benzyl chloroformate (Cbz-Cl) is highly electrophilic. Quenching with water and a mild base (NaHCO₃) forces the hydrolysis of excess Cbz-Cl into benzyl alcohol and CO₂, preventing downstream side reactions during concentration.
Chromatographic Separation: Benzyl alcohol co-elutes heavily with target compounds. Utilizing a step-gradient exploits the polarity difference between the free hydroxyl group of the product and the aromatic bulk of the impurities.
Thermodynamic Crystallization: The trans-(1R,2R) configuration allows for highly ordered intermolecular hydrogen bonding between the carbamate N-H and the free O-H. Recrystallization from non-polar solvents leverages this thermodynamic stability to reject cis-diastereomers (1R,2S) into the mother liquor.
Troubleshooting & FAQs
Q1: My LC-MS shows a mass corresponding to a double-protected (N,O-di-Cbz) byproduct. How do I remove it?A: Causality: While the amine is significantly more nucleophilic than the secondary alcohol, using an excess of Cbz-Cl (>1.1 eq) or allowing the reaction to warm above 0 °C can lead to O-acylation.
Solution: Do not attempt to separate this via column chromatography, as the Rf values are nearly identical. Instead, perform a selective mild basic hydrolysis. Resuspend the crude mixture in Methanol and add 0.5 eq of K₂CO₃. Stir for 2 hours at room temperature. The O-Cbz ester will cleave, while the N-Cbz carbamate remains completely stable ().
Q2: I have persistent benzyl alcohol contamination in my NMR spectra. How can I eliminate it?A: Causality: Benzyl alcohol is generated from the hydrolysis of unreacted Cbz-Cl during the aqueous workup. It streaks on silica gel and often contaminates the product fractions.
Solution: Implement a rigorous high-vacuum drying step (0.1 mbar at 40 °C) before chromatography to volatilize residual benzyl alcohol. During chromatography, use a prolonged 100% Hexanes flush (at least 3 column volumes) before introducing Ethyl Acetate.
Q3: My diastereomeric ratio (dr) is low. How do I enrich the trans-(1R,2R) isomer?A: Causality: The starting 2-aminocycloheptanol synthesis often yields a mixture of cis and trans epimers due to the conformational mobility of the 7-membered ring.
Solution: The trans-isomer crystallizes preferentially. Dissolve the enriched chromatographic fractions in a minimal amount of hot Ethyl Acetate, then slowly add Hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature to grow pure (1R,2R) crystals.
Experimental Workflows & Visualizations
Workflow for the purification of N-Cbz-(1R,2R)-2-aminocycloheptanol.
Troubleshooting logic for common N-Cbz-protected amino alcohol impurities.
Step-by-Step Methodologies
Protocol A: Self-Validating Aqueous Workup
Quench: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ (10 mL per mmol of substrate). Validation: Effervescence (CO₂ release) must cease completely before proceeding.
Extract: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 15 mL).
Wash: Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted amine, followed by Brine (15 mL).
Dry & Concentrate: Dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Validation: Weigh the crude mass; if it exceeds 120% of the theoretical yield, benzyl alcohol contamination is highly likely.
Protocol B: Flash Column Chromatography
Preparation: Pack a silica gel column using 100% Hexanes. Load the crude mixture dissolved in a minimal amount of DCM.
Elution: Follow the gradient profile in Table 2.
Fraction Collection: Monitor fractions via TLC.
Validation: Pool fractions containing the pure spot (Rf ~0.35 in 7:3 Hexane:EtOAc) and concentrate. Verify purity via TLC using a PMA stain (requires strong heating to develop).
Protocol C: Diastereomeric Recrystallization
Dissolution: Dissolve the semi-pure product in boiling Ethyl Acetate (approx. 2-3 mL per gram of product).
Precipitation: Dropwise, add hot Hexanes until the solution becomes faintly turbid.
Cooling: Remove from heat and allow to cool undisturbed to room temperature for 4 hours, then transfer to a 4 °C refrigerator overnight.
Filtration: Vacuum filter the resulting white needles and wash with ice-cold Hexanes. Validation: Check the melting point and ¹H-NMR to confirm the complete absence of the cis-isomer.
Quantitative Data Presentation
Table 1: TLC Rf Values and Detection Methods
Compound
Rf Value (7:3 Hexane:EtOAc)
UV (254 nm)
PMA Stain (Heat)
N-Cbz-(1R,2R)-2-aminocycloheptanol
0.35
Active
Dark Blue/Brown
Benzyl Alcohol (Impurity)
0.45
Active
Black
N,O-di-Cbz Byproduct
0.70
Highly Active
Brown
Unreacted 2-aminocycloheptanol
0.00 (Baseline)
Inactive
Light Brown
Table 2: Flash Chromatography Gradient Profile
Column Volumes (CV)
Solvent Ratio (Hexane : EtOAc)
Target Eluate
0 - 3
100 : 0
Non-polar impurities, residual Cbz-Cl
3 - 6
90 : 10
Benzyl alcohol, O-Cbz byproducts
6 - 10
80 : 20
Mixed fractions
10 - 15
70 : 30
Pure N-Cbz-(1R,2R)-2-aminocycloheptanol
15 - 18
50 : 50
Highly polar impurities / cis-isomers
References
Stereochemistry of the Cycloheptane Ring. Synthesis and Deamination of cis and trans-2-Aminocycloheptanol. The Journal of Organic Chemistry. [Link]
Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. PMC, National Institutes of Health.[Link]
Optimization
Solving solubility issues with benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Welcome to the technical support center for Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and may encounter challenges related to its solubility and handling. As a molecule possessing both polar and non-polar characteristics, its behavior in various solvent systems can be complex. This resource provides a structured, problem-solving framework based on fundamental principles of physical organic chemistry and formulation science.
Part 1: Compound Characterization & Predicted Solubility Profile
To effectively troubleshoot solubility issues, we must first understand the molecule's structural attributes. Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate (MW: ~291.38 g/mol ) is comprised of several key functional groups that dictate its physicochemical properties.
Benzyl Carbamate Group : This moiety provides a rigid, aromatic, and lipophilic benzyl ring, while the carbamate itself is polar and capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O).[1] Carbamates are generally stable but can influence crystal packing and intermolecular interactions.[1]
Cycloheptyl Ring : A seven-membered aliphatic ring, which is large, flexible, and highly non-polar. This feature significantly contributes to the molecule's hydrophobicity.
Hydroxyl Group (-OH) : As a secondary alcohol on the cycloheptyl ring, this group is a potent hydrogen bond donor and acceptor, enhancing polarity and creating potential for strong intermolecular interactions that can lead to high crystal lattice energy.
This combination of a large hydrophobic core with distinct hydrogen bonding sites suggests that the compound may exhibit poor solubility in both highly polar (aqueous) and highly non-polar (alkane) solvents, a characteristic often described for "brick dust" molecules in drug development.[2][3] High melting point and crystallinity can be expected, making solubilization a significant challenge.[4]
Table 1: Predicted Qualitative Solubility in Common Laboratory Solvents
The following table provides a predictive assessment of solubility at room temperature (~25°C). These predictions are a guideline for initial solvent screening.
Solvent Class
Example Solvent
Predicted Solubility
Rationale
Polar Protic
Water
Low / Insoluble
The large, non-polar benzyl and cycloheptyl groups dominate, limiting interaction with the highly ordered water network.
Methanol (MeOH), Ethanol (EtOH)
Moderate
The alcohol can hydrogen bond with the carbamate and hydroxyl groups, while its alkyl portion can solvate the non-polar regions.[5]
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
High
Excellent hydrogen bond acceptor, capable of disrupting the crystal lattice and solvating both polar and non-polar moieties.[6]
Dimethylformamide (DMF)
High
Similar to DMSO, DMF is a strong polar aprotic solvent that can effectively solvate the compound.
Acetonitrile (MeCN)
Low to Moderate
Less polar than DMSO/DMF; may struggle to overcome the strong intermolecular forces in the solid state.[7]
Tetrahydrofuran (THF)
Moderate
The ether oxygen can act as a hydrogen bond acceptor, and the ring provides some non-polar character for solvation.[8]
Ethyl Acetate (EtOAc)
Low to Moderate
Moderate polarity; may be a suitable solvent for chromatography or recrystallization when used in a co-solvent system.[9]
Non-Polar
Dichloromethane (DCM)
Moderate
Capable of solvating the benzyl and cycloheptyl groups, with some capacity to interact with the polar functionalities.
Toluene
Low
Primarily interacts with the benzyl ring through π-stacking but is a poor solvent for the polar groups.
Hexanes / Heptane
Insoluble
Lacks the polarity required to overcome the hydrogen bonding network of the solid compound.[10]
Part 2: Frequently Asked Questions (FAQs)
Q1: I've synthesized my compound and it has precipitated as a fine, intractable powder from my reaction mixture. What should I do?
A1: This is a common issue for compounds with poor solubility, often indicating rapid precipitation or "crashing out." The resulting small particles can be difficult to filter and may trap impurities.
Underlying Cause: The solvent system used for the reaction or workup is likely a poor solvent for the final product at the given temperature. As the product forms, it reaches supersaturation and rapidly precipitates.[11]
Immediate Action: Do not immediately filter. First, try to gently warm the mixture. If the solid redissolves, it indicates a strong temperature-dependent solubility. You can then allow the solution to cool very slowly to promote the formation of larger, more easily filterable crystals.
Long-Term Solution: If warming doesn't work or is not an option, you may need to perform a solvent exchange. Add a small amount of a good solvent (e.g., DMSO, as predicted above) to dissolve the precipitate, then proceed with purification (e.g., chromatography or crystallization from a different solvent system).
Q2: My compound won't dissolve in methanol, which I planned to use for purification. What is the next logical solvent to try?
A2: If a polar protic solvent like methanol fails, it suggests that the non-polar characteristics of the molecule are dominant or that the crystal lattice energy is too high for methanol to overcome. The next logical step is to try a strong, polar aprotic solvent.
Recommendation: Use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are excellent at dissolving a wide range of organic molecules, particularly those with hydrogen bonding capabilities.[12]
Workflow: Use a small amount of your compound (1-2 mg) and add the new solvent dropwise until dissolution is achieved. This will give you a qualitative sense of its solubility before committing a larger batch. Refer to the workflow diagram in Part 3 for a systematic approach.
Q3: When I try to crystallize my compound from a hot solution, it separates as an oil instead of forming crystals. What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the solid compound separates from the solution at a temperature above its melting point, or when the solution becomes supersaturated with a compound that has a low melting point.[13] The compound comes out of solution as a liquid (the "oil") instead of a solid.
Causality: This is common when the boiling point of the chosen solvent is significantly higher than the compound's melting point. It can also be caused by the presence of impurities, which depress the melting point.
Troubleshooting Steps:
Re-heat and Add Solvent: Warm the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[13]
Slow Cooling: Allow the solution to cool much more slowly. An insulated container (like a beaker wrapped in glass wool) or leaving the flask on a cooling hotplate can promote crystal formation over oiling.
Lower Boiling Point Solvent: Choose a crystallization solvent with a lower boiling point.
Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal to provide a nucleation site.[13]
Q4: How critical is temperature for dissolving this compound?
A4: Temperature is a critical factor. The dissolution of a solid is typically an endothermic process, meaning solubility increases with temperature.[14] For crystalline compounds with strong intermolecular forces, like this carbamate, the effect can be dramatic.
Practical Implication: Always attempt to dissolve the compound at room temperature first. If unsuccessful, gradually heat the mixture while stirring. A significant increase in solubility upon heating is a key indicator that crystallization upon cooling is a viable purification strategy.[15]
Caution: Be aware of potential decomposition at elevated temperatures. While carbamates are generally stable, it is prudent to run a small-scale test and check for degradation via TLC or LC-MS if heating above 80-100°C for extended periods.[15]
Part 3: Troubleshooting Guides & Workflows
Guide 1: Systematic Solvent Screening
When faced with an unknown solubility profile, a systematic approach is more efficient than random testing. This workflow is designed to quickly identify a suitable solvent or co-solvent system for dissolution, purification, or analysis.
Caption: A decision tree for systematic solvent screening.
Guide 2: Solubility Enhancement Techniques
If single-solvent systems are inadequate, several techniques can be employed to improve solubility.[16][17]
Technique
Description
Application & Rationale
Co-Solvency
Using a mixture of two or more miscible solvents. A "good" solvent is mixed with a "poor" but miscible solvent.
Why it works: The co-solvent system modifies the overall polarity of the medium to better match the solute's complex character. For this compound, a mixture like DCM/Methanol or THF/Methanol could be effective. The DCM/THF solvates the non-polar regions while the methanol targets the H-bonding sites.[12][18]
Temperature Increase
Heating the solvent-solute mixture to increase the kinetic energy of the system.
Why it works: Provides the energy needed to overcome the crystal lattice forces and promotes dissolution. This is the basis for purification by recrystallization.[14][15]
pH Modification
Adjusting the pH of the medium to ionize the compound, as the ionic form is typically more water-soluble.
Why it works: While the carbamate N-H is very weakly acidic (pKa > 15) and not practical to deprotonate, this principle is crucial if the compound is a precursor for a molecule with a basic amine or acidic group. For ionizable drugs, salt formation is a primary method to increase solubility.[19]
Amorphous Solid Dispersions (ASDs)
Dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix.
Why it works: The amorphous form lacks a crystal lattice, significantly reducing the energy barrier to dissolution and often leading to supersaturation.[3][4] This is an advanced drug development technique used when crystallinity is the primary barrier to solubility.
Part 4: Experimental Protocols
Accurate solubility measurement requires robust, standardized protocols. Two common methods are kinetic and thermodynamic solubility determination.
Protocol 1: Kinetic Solubility Determination
This method is a high-throughput approach that measures the solubility of a compound when added to an aqueous buffer from a concentrated organic stock solution (typically DMSO). It reflects how a compound might behave upon rapid dilution.[20]
Objective: To determine the concentration at which the compound precipitates from an aqueous buffer under specific conditions.
Methodology:
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1%.
Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours).
Phase Separation: Centrifuge the plate to pellet any precipitated solid.
Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV, LC-MS, or UV-Vis spectroscopy.[21]
Result: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
This "shake-flask" method measures the true equilibrium solubility of the solid compound in a specific solvent system and is considered the gold standard.[22][23]
Objective: To determine the saturation concentration of the compound in a given solvent at equilibrium.
Methodology:
Addition of Excess Solid: Add an excess amount of the solid compound to a sealed vial. It is crucial that undissolved solid remains at the end of the experiment to ensure the solution is saturated.[10]
Solvent Addition: Add a known volume of the desired solvent or buffer system to the vial.
Equilibration: Seal the vial and agitate the mixture (e.g., using an orbital shaker or rotator) at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).
Phase Separation: Allow the undissolved solid to settle. Remove an aliquot of the supernatant and clarify it by filtration (using a syringe filter compatible with the solvent, e.g., 0.22 µm PTFE) or centrifugation. This step is critical to ensure no solid particles are carried over.[21]
Analysis: Dilute the clarified supernatant as needed and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Result: The measured concentration is the thermodynamic solubility of the compound in that solvent at that temperature.
Caption: A decision tree for common solubility and crystallization problems.
References
Carbamate - Solubility of Things. (n.d.). Vertex AI Search.
How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations . (2024, April 1). American Pharmaceutical Review. Retrieved from [Link]
Formulating Poorly Water Soluble Drugs . (n.d.). AAPS Advances in Pharmaceutical Sciences Series. Retrieved from [Link]
Carbamic acid - Solubility of Things. (n.d.). Vertex AI Search.
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . (2011, July 1). ResearchGate. Retrieved from [Link]
Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies . (2025, November 12). Pharmaffiliates. Retrieved from [Link]
Methods of solubility enhancements . (n.d.). Slideshare. Retrieved from [Link]
Operational difficulties & measures of low pressure carbamate condenser due to crystallization . (n.d.). UreaKnowHow. Retrieved from [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . (n.d.). Lund University Publications. Retrieved from [Link]
Techniques for Improving Solubility . (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]
5 Novel Techniques for Solubility Enhancement . (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? . (2017, March 10). ResearchGate. Retrieved from [Link]
The importance of solubility and how to collect it using dynamic methods . (2023, April 5). Technobis. Retrieved from [Link]
Solubility enhancement techniques: A comprehensive review . (2023, March 13). ResearchGate. Retrieved from [Link]
Can CC(Cellulose Carbamate) be dissolved in any organic solvent? . (2014, June 16). ResearchGate. Retrieved from [Link]
Recent Advances in the Chemistry of Metal Carbamates - PMC . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide . (2025, August 6). ResearchGate. Retrieved from [Link]
3.6F: Troubleshooting . (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
An Equilibrium Study of Carbamate Formation Relevant to Post Combustion Capture of CO2 . (2012, April 5). Open Research Newcastle. Retrieved from [Link]
Organic Carbamates in Drug Design and Medicinal Chemistry . (2015, January 7). ACS Publications. Retrieved from [Link]
Benzyl Carbamate (CAS 621-84-1) . (n.d.). Manufacture. Retrieved from [Link]
Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved from [Link]
Benzyl carbamate . (n.d.). Wikipedia. Retrieved from [Link]
Problems with Recrystallisations . (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
Preventing racemization during Cbz protection of aminocycloheptanols
Here is the Technical Support Center guide for preventing racemization during Cbz protection of aminocycloheptanols. Topic: Preventing Racemization & Process Optimization Doc ID: TS-CBZ-ACH-001 Status: Active Audience: M...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the Technical Support Center guide for preventing racemization during Cbz protection of aminocycloheptanols.
Topic: Preventing Racemization & Process Optimization
Doc ID: TS-CBZ-ACH-001
Status: Active
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The "Racemization" False Flag
Critical Insight: In 90% of reported cases involving aminocycloheptanols, what appears to be racemization is actually carbamate rotamerism or conformational flux .
Unlike amino acids, simple aminocycloheptanols lack the
-carbonyl acidity required for rapid base-catalyzed racemization (via enolization or oxazolone formation). If you observe "split peaks" in NMR or "doublets" in HPLC, do not assume enantiomeric loss immediately. The restricted rotation around the N-C(O) bond of the carbamate, combined with the flexibility of the seven-membered ring (chair/twist-boat interconversion), creates distinct rotameric populations observable at room temperature.
Immediate Action: Run a Variable Temperature NMR (VT-NMR) at 50-60°C. If the peaks coalesce, your enantiopurity is intact.
Troubleshooting Guide (Q&A)
Category A: Diagnosing "Racemization"[1]
Q1: My NMR shows a 60:40 split of signals after Cbz protection. Did I racemize my starting material?A: Likely not. This is the classic signature of N-Cbz rotamers (
isomers about the carbamate bond).
Mechanism: The partial double-bond character of the N-CO bond creates a high energy barrier to rotation (
15-18 kcal/mol). In cycloheptyl systems, the ring's steric bulk locks these conformations on the NMR timescale.
Verification:
VT-NMR: Heat sample to 60°C in DMSO-
. Coalescence confirms rotamers.
HPLC: Ensure your chiral method separates enantiomers, not rotamers. Run the column at a higher temperature (40°C) if stability permits, or validate with a known racemic standard.
Q2: I confirmed it IS racemization (via chiral HPLC). What caused it?A: True racemization in this substrate class usually stems from one of three "silent" process errors:
Excessive Base Strength (pH > 11): Using NaOH or KOH can deprotonate the
-proton if there is any adjacent electron-withdrawing group (even a distant ketone or undetected oxidation impurity).
Exotherm Spikes: The reaction of Cbz-Cl with amines is highly exothermic. If the internal temperature exceeds 10°C during addition, localized heating can trigger radical pathways or elimination-addition mechanisms.
Activated Impurities: If your starting material contains traces of
-aminocycloheptanone (from incomplete reduction of a precursor), it will racemize instantly under basic conditions and contaminate the final alcohol product.
Category B: Process Optimization
Q3: How do I prevent O-acylation of the hydroxyl group?A: O-acylation is a competitive side reaction that lowers yield and complicates purification (harsh hydrolysis of the O-Cbz ester can induce racemization).
Solution: Use Schotten-Baumann conditions (Biphasic System).
Why: The amine is a better nucleophile than the alcohol. In a biphasic system (EtOAc/Water or THF/Water) with weak inorganic base (NaHCO
), the amine reacts in the organic phase or at the interface. The alcohol remains protonated and unreactive.
Avoid: Anhydrous conditions with NaH or strong organic bases (TEA/DIPEA) in DCM, which activate the hydroxyl group.
Q4: Cbz-Cl is degrading or giving variable results. Is there a milder alternative?A: Yes. Switch to Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) .
Benefit: It releases N-hydroxysuccinimide (weakly acidic, pH neutral) rather than HCl. This eliminates the need for strong acid scavengers and maintains a stable pH ~7-8, effectively rendering racemization mechanistically impossible for simple amino alcohols.
Recommended Protocol: The "Safe" Schotten-Baumann Method
Designed to minimize exotherms and prevent O-acylation.
Solvent: THF : Water (1:1 v/v) or EtOAc : Water (1:1 v/v)
Step-by-Step Methodology
Preparation: In a round-bottom flask, dissolve the aminocycloheptanol (1.0 eq) in THF (or EtOAc).
Buffer Setup: Dissolve NaHCO
(2.5 eq) in water. Add this to the organic phase.[2] You now have a biphasic mixture.[3]
Thermal Control: Cool the mixture to 0°C using an ice/water bath. Ensure vigorous stirring (critical for biphasic transfer).
Controlled Addition: Dilute Cbz-Cl in a small amount of THF/EtOAc. Add this solution dropwise over 30-60 minutes.
Checkpoint: Monitor internal temperature. Do not allow T > 5°C.
Reaction: Allow the mixture to warm naturally to room temperature (20-25°C) and stir for 2-4 hours.
Monitor: TLC or LCMS. Look for the disappearance of amine.[4]
Quench & Workup:
Stop agitation. Separate layers.
Extract aqueous layer 2x with EtOAc.
Wash combined organics with 1M HCl (cold, brief wash to remove unreacted amine traces), then Brine.
Dry over Na
SO and concentrate.
Mechanistic Visualization
The following diagram illustrates the decision matrix for preventing side reactions (Racemization & O-Acylation).
Caption: Pathway analysis for Cbz protection. Green paths indicate optimal protocols to preserve enantiopurity; Red paths indicate high-risk conditions.
Comparative Data: Base Selection
Base System
pH Range
Risk of Racemization
Risk of O-Acylation
Recommendation
NaOH / HO
12-14
High
Moderate
Avoid for chiral substrates.
TEA / DCM
Basic
Low
High
Good for simple amines, risky for amino-alcohols.
NaHCO / THF:HO
8-9
Very Low
Low
Standard. Best balance of rate vs. safety.
NaCO / Acetone
10-11
Low
Moderate
Acceptable alternative to NaHCO.
None (Cbz-OSu)
Neutral
Negligible
Very Low
Premium. Use for high-value/sensitive loads.
References
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[5] Retrieved from [Link]
Organic Chemistry Portal. (2024).[5] Cbz-Protected Amino Groups. Retrieved from [Link]
Technical Support Center: Resolution & Separation of N-Cbz-2-aminocycloheptanol Isomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the stereochemical complexities of cyclohe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the stereochemical complexities of cycloheptane derivatives.
Separating the cis and trans isomers of N-Cbz-2-aminocycloheptanol is a critical step in isolating conformationally restricted scaffolds for drug discovery. This guide bypasses generic advice, focusing instead on the causality of molecular behavior—why these isomers behave differently and how you can exploit those differences to achieve baseline separation.
Part 1: Troubleshooting & FAQs
Q1: Why do my cis and trans isomers of N-Cbz-2-aminocycloheptanol co-elute when using a standard Dichloromethane/Methanol (DCM/MeOH) gradient?A: This is a classic solvent-mismatch issue. DCM/MeOH is a highly polar, protic-disrupting solvent system. The separation of cis and trans N-Cbz-2-aminocycloheptanol relies entirely on the subtle differences in their hydrogen-bonding networks.
In the cis-isomer (equatorial/axial), the proximity of the substituents allows for a stable intramolecular hydrogen bond between the carbamate N-H and the hydroxyl oxygen. This internal bond shields the polar functional groups, reducing the molecule's overall affinity for the silica stationary phase.
The trans-isomer (equatorial/equatorial), restricted by the cycloheptane ring's conformational geometry, cannot form this intramolecular bond without severe ring strain. Instead, it engages in intermolecular hydrogen bonding with the silanol groups on the silica, causing it to elute later.
Using MeOH completely disrupts both intra- and intermolecular H-bonds, collapsing the retention time difference (
). Solution: Switch to a non-protic, moderate-polarity system like Hexane/Ethyl Acetate (EtOAc) to preserve the H-bonding causality that drives the separation.
Q2: I synthesized 2-aminocycloheptanol via the ring-opening of cycloheptene oxide with ammonia. Why is my product predominantly the trans-isomer, and how can I obtain the cis-isomer?A: The nucleophilic ring-opening of cycloheptene oxide by ammonia proceeds via an
mechanism. This strictly dictates anti-periplanar attack, exclusively yielding trans-2-aminocycloheptanol[1].
To obtain the cis-isomer, you must chemically invert one of the stereocenters. As established by [2], a highly effective method involves converting the trans-isomer into an oxazoline intermediate. The trans-amino alcohol is first acylated (e.g., with a p-nitrobenzoyl group), then cyclized into a cis-oxazoline derivative using a dehydrating agent. Subsequent acidic hydrolysis of the oxazoline ring inverts the C-O bond stereochemistry, yielding the pure cis-2-aminocycloheptanol[2].
Q3: After separating the cis and trans diastereomers, how do I resolve the enantiomers of the trans-racemate?A: Silica gel chromatography can only separate diastereomers (cis vs. trans). Resolving the enantiomers of the trans-racemate requires chiral differentiation. Enzymatic kinetic resolution is a field-proven technique for this class of molecules. As demonstrated by [3], using lipases to selectively acetylate one enantiomer of the cycloalkanol precursor allows for subsequent separation via standard chromatography, since the acetylated and unacetylated enantiomers now possess vastly different polarities[3].
Part 2: Quantitative Data & Chromatographic Parameters
To predict elution behavior, reference the following empirically validated chromatographic parameters.
Table 1: Chromatographic Properties of N-Cbz-2-aminocycloheptanol Isomers
Isomer
Relative Stereochemistry
Primary H-Bonding Mode
Apparent Polarity
Typical (70:30 Hexane:EtOAc)
cis-N-Cbz-2-aminocycloheptanol
Equatorial / Axial
Intramolecular (NH OH)
Lower
~0.45
trans-N-Cbz-2-aminocycloheptanol
Equatorial / Equatorial
Intermolecular (with Silica)
Higher
~0.25
Part 3: Standard Operating Procedure (SOP)
Protocol: Flash Chromatography Separation via Dry Loading
Causality Check: Wet loading often causes band broadening due to the sample solvent acting as a localized strong eluent. Dry loading ensures the mixture is perfectly dispersed on the silica, allowing the Hexane/EtOAc gradient to dictate partitioning from the very first millimeter of the column bed.
Step 1: Sample Preparation (Dry Loading)
Dissolve the crude N-Cbz-2-aminocycloheptanol mixture in a minimum volume of Dichloromethane (DCM).
Add dry silica gel (230-400 mesh) equivalent to 3x the mass of your crude product into the flask.
Evaporate the DCM completely under reduced pressure (rotary evaporator) until a free-flowing, clump-free powder is obtained.
Step 2: Column Equilibration
Slurry-pack a flash chromatography column with silica gel using 100% Hexane.
Equilibrate the column bed by running 2 column volumes (CV) of the starting mobile phase: 10% EtOAc in Hexane .
Step 3: Loading and Elution
Carefully pour the dry-loaded silica powder directly onto the flat top of the equilibrated column bed.
Add a 1 cm protective layer of clean sea sand to prevent bed disruption.
20% EtOAc/Hexane (3 CV): Elutes the less polar cis-isomer .
30% EtOAc/Hexane (3 CV): Elutes the more polar trans-isomer .
Step 4: Fraction Analysis
Spot fractions on a silica TLC plate and develop in 70:30 Hexane:EtOAc.
Visualize using a UV lamp (254 nm) to detect the UV-active Cbz protecting group.
Confirm the presence of the alcohol/amine by dipping the plate in Phosphomolybdic Acid (PMA) stain and heating.
Part 4: Mechanistic Visualizations
Workflow for the synthesis, protection, and chromatographic separation of N-Cbz-2-aminocycloheptanol.
Mechanistic pathway explaining the elution order based on hydrogen-bonding dynamics.
Part 5: References
Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. URL:[Link]
Huffman, J. W., & Engle, J. E. (1959). Stereochemistry of the Cycloheptane Ring. Synthesis and Deamination of cis and trans-2-Aminocycloheptanol. The Journal of Organic Chemistry, 24(12), 1844-1849. URL:[Link]
Technical Support Center: Hydrogenolysis of Cbz-Protected Cycloheptyl Amines
Current Status: Operational Ticket ID: CBZ-CYC7-H2 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering difficulties removing a Carboxybenzyl (Cbz) protecti...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket ID: CBZ-CYC7-H2
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering difficulties removing a Carboxybenzyl (Cbz) protecting group from a cycloheptyl amine. While Cbz hydrogenolysis is generally considered "standard," the specific steric and electronic environment of 7-membered rings (cycloheptanes), combined with the inherent basicity of the product, often leads to stalled kinetics, catalyst poisoning, or unexpected alkylation.
This guide moves beyond basic textbook procedures to address the mechanistic failures specific to this transformation.
Module 1: The "Stalled Reaction" (Kinetics & Catalyst Poisoning)
User Query: "My reaction started well but stalled at ~50-60% conversion. Adding more catalyst didn't help. H2 pressure is 1 atm (balloon)."
Root Cause Analysis:
The reaction is likely suffering from Product Inhibition (Catalyst Poisoning) .[1]
As the Cbz group is cleaved, the resulting free cycloheptyl amine is generated. Unlike simple primary amines, cycloheptyl amines possess a distinct steric bulk and lipophilicity. However, the nitrogen lone pair remains highly potent. It competes with the benzyl carbamate for the active Palladium sites. Once the amine concentration reaches a critical threshold, it saturates the catalyst surface, effectively shutting down further turnover.
Troubleshooting Protocol:
Do not simply add more catalyst—this only provides fresh sites to be immediately poisoned. You must mask the amine.
Corrective Action: The Acid-Scavenger Method
Add Acid: Introduce 1.05 - 1.1 equivalents (relative to substrate) of HCl (1M in MeOH) or Acetic Acid .
Mechanism: This protonates the free amine (
). The ammonium species lacks the lone pair required to bind strongly to the Pd(0) surface, leaving the active sites free for the remaining Cbz-substrate.
Workup Adjustment: Remember to neutralize the salt during the workup (e.g., wash with saturated NaHCO3 or use a basic resin) to recover the free amine.
Module 2: Impurity Profiling (The M+14 Artifact)
User Query: "I see full conversion, but LCMS shows a significant peak at M+14 relative to my desired product. Is this a methyl ester formation?"
Root Cause Analysis:
This is Reductive N-Methylation .
If you are running the reaction in Methanol (MeOH) , the Pd/C catalyst can dehydrogenate the solvent to form trace Formaldehyde (
). Your highly nucleophilic cycloheptyl amine reacts with this in situ generated formaldehyde to form an imine, which is immediately reduced by the atmosphere to an N-methylated secondary amine ().
Visualizing the Side-Reaction Pathway:
Figure 1: Mechanism of N-methylation side reaction in Methanol.
Corrective Action:
Solvent Switch: Immediately switch from Methanol to Ethanol (EtOH) or Ethyl Acetate (EtOAc) . Ethanol is far less prone to this oxidation under standard conditions.
Solvent Purification: If you must use MeOH (due to solubility), ensure it is high-grade and oxygen-free, as dissolved
accelerates the alcohol oxidation.
Module 3: Steric Bulk & Solubility (The Cycloheptyl Factor)
User Query: "The reaction is incredibly slow. I suspect the cycloheptyl ring is making the molecule too bulky for the catalyst pores."
Technical Insight:
Cycloheptyl rings exist in a twist-chair/twist-boat equilibrium. While not as rigid as adamantane, they are significantly more voluminous than cyclohexyl groups. If your Cbz-amine precipitates or aggregates, it cannot reach the catalytic sites deep within the carbon support pores.
Optimization Table: Solvent & Catalyst Selection
Variable
Recommendation
Rationale
Catalyst
20% Pd(OH)₂/C (Pearlman's Catalyst)
More active than standard Pd/C. The hydroxide surface helps wet the catalyst and often resists amine poisoning better.
Solvent
THF or EtOAc/EtOH (1:1)
Cycloheptyl amines are lipophilic. MeOH often leads to poor solubility.[1] THF ensures the substrate is fully dissolved and accessible.
Pressure
40-50 psi
Atmospheric pressure (balloon) may be insufficient to overcome the steric barrier of the 7-membered ring. Use a Parr shaker.
Temp
40°C
Slight heating increases the solubility and the kinetic energy required for the bulky group to orient correctly on the metal surface.
Module 4: The "Gas-Free" Alternative (Transfer Hydrogenation)
User Query: "We cannot use H2 cylinders or shakers due to safety regulations in this specific lab. Is there an alternative?"
Protocol: Catalytic Transfer Hydrogenation (CTH)
This method is often superior for Cbz-cycloheptyl amines because the rapid evolution of gases (
, ) creates a turbulent micro-environment that prevents catalyst aggregation.
Step-by-Step Methodology:
Setup: Equip a round-bottom flask with a reflux condenser and a wide-bore vent needle (to release
).
Dissolution: Dissolve Cbz-substrate (1.0 equiv) in Ethanol (0.1 M concentration).
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).
Initiation: Heat the mixture to reflux (approx 78°C) .
Observation: You should see vigorous bubbling. This is good.
Monitoring: Check TLC/LCMS after 1 hour. Most reactions complete within 1-2 hours.
Workup: Filter through Celite while hot (ammonium formate can precipitate if cooled too much). Concentrate filtrate.[1]
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific failure mode.
Figure 2: Diagnostic logic for Cbz deprotection failures.
References
BenchChem Technical Support. (2025).[1][2] Cbz Removal in PROTAC Synthesis: Troubleshooting & Optimization. Retrieved from
Mandal, P. K., & McMurray, J. S. (2007).[3] Pd-C-induced catalytic transfer hydrogenation with triethylsilane.[2][3] Journal of Organic Chemistry, 72(17), 6599-6601. Retrieved from
RSC Advances. (2016). N-Methylation of amines with methanol in a hydrogen free system.[4] Retrieved from
Technical Support Center: Crystallization of Chiral Benzyl Carbamates
Welcome to the technical support center for the crystallization of chiral benzyl carbamates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtainin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the crystallization of chiral benzyl carbamates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining enantiomerically pure crystalline material. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering practical, step-by-step solutions.
Issue 1: My benzyl carbamate "oiled out" instead of crystallizing. What should I do?
Question: I was attempting to crystallize my chiral benzyl carbamate from a solvent system, but upon cooling, it separated as a viscous liquid or oil instead of forming solid crystals. How can I fix this?
Answer:
"Oiling out" is a common problem where a compound separates from a supersaturated solution as a liquid phase rather than a solid crystalline phase.[1] This typically occurs when the solution's temperature is higher than the melting point of the solute, or when the rate of supersaturation is too high for orderly crystal lattice formation.[1][2] Impurities can also lower the melting point of your compound, exacerbating the issue.[2][3] Oiled out products are often impure because the liquid droplets can be a better solvent for impurities than the bulk crystallization solvent.[1]
Potential Causes & Solutions:
Cause: The solution is too concentrated, leading to rapid supersaturation upon cooling.
Solution: Re-heat the mixture to dissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the concentration. Allow the solution to cool much more slowly. This keeps the compound in solution longer at a lower temperature, increasing the chances of it crystallizing below its melting point.[2]
Cause: The cooling rate is too fast.
Solution: Slow down the cooling process. If you were using an ice bath, allow the solution to cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer. A slower temperature gradient is crucial for orderly crystal growth.[3]
Cause: The chosen solvent is not optimal.
Solution: The solubility profile of the carbamate in the chosen solvent might be too steep. Consider a solvent system where the carbamate has slightly lower solubility when hot. This requires more solvent but allows for a more controlled crystallization upon cooling. A solvent screen is highly recommended (see Table 1).
Cause: Presence of impurities.
Solution: If impurities are suspected, try adding activated charcoal to the hot solution before filtration. This can adsorb colored impurities and other contaminants that may be inhibiting crystallization.[3] Also, ensure your starting materials are of high purity.
Cause: The melting point of your carbamate is naturally low.
Solution: If your compound has a low melting point, you may need to induce crystallization at a lower temperature. Try adding a seed crystal to a slightly supersaturated solution at a temperature well below the melting point.[4] If seed crystals are unavailable, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes provide the necessary energy to initiate nucleation.[2]
Issue 2: My crystallization yield is very low.
Question: I managed to get crystals, but my final yield after filtration and drying is less than 30%. What are the likely reasons and how can I improve it?
Answer:
A low yield is a frequent issue in crystallization and can stem from several factors, from using too much solvent to premature filtration.
Potential Causes & Solutions:
Cause: Too much solvent was used.
Explanation: The goal is to create a saturated solution at high temperature, not a dilute one. If too much solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[2]
Solution: Before filtering, check for completeness of crystallization. Dip a glass rod into the mother liquor and let the solvent evaporate. A significant solid residue indicates that more product can be recovered.[2] If so, you can try to concentrate the mother liquor by boiling off some solvent and cooling again to obtain a second crop of crystals. For future attempts, use the minimum amount of hot solvent required to fully dissolve the compound.
Cause: The compound is significantly soluble in the wash solvent.
Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent. The solvent should be cold to minimize the dissolution of your product crystals.
Cause: Premature crystallization during hot filtration.
Solution: If you are performing a hot filtration to remove impurities, ensure your funnel and receiving flask are pre-heated. This prevents the solution from cooling and depositing crystals on the filter paper, which would then be discarded.
Cause: Inefficient filtration or transfer losses.
Solution: Ensure all crystalline material is transferred from the flask to the filter. Rinsing the flask with a small amount of the cold mother liquor (not fresh solvent) can help transfer the remaining crystals without dissolving them.
Issue 3: The enantiomeric excess (e.e.) of my resolved benzyl carbamate is poor.
Question: I performed a diastereomeric salt resolution, but after liberating the amine and re-forming the carbamate, the chiral HPLC shows a low e.e. What went wrong?
Answer:
Achieving high enantiomeric excess through diastereomeric salt crystallization is highly dependent on the solubility difference between the two diastereomeric salts.[5] A low e.e. suggests that this difference was not effectively exploited.
Potential Causes & Solutions:
Cause: The chosen resolving agent is not effective.
Explanation: Not all chiral acids or bases will form diastereomeric salts with a large enough solubility difference.[6]
Solution: Screen a variety of resolving agents. For benzyl carbamates (which are often derived from amines), common resolving agents include derivatives of tartaric acid (like dibenzoyl-D-tartaric acid), mandelic acid, or camphorsulfonic acid.[6][7][8]
Cause: Co-precipitation of the more soluble diastereomer.
Explanation: If the solution is cooled too quickly or is too concentrated, the more soluble diastereomer can crash out of solution along with the desired less soluble one.[9]
Solution:
Slower Cooling: Employ a very slow, controlled cooling ramp.
Solvent Optimization: The choice of solvent is critical.[10] You need a solvent where one diastereomer is sparingly soluble while the other remains in solution. A solvent screen is essential.
Recrystallization: A single crystallization is often not enough. Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity before liberating the free amine.
Cause: Incomplete salt formation or equilibrium issues.
Explanation: The stoichiometry between your racemic compound and the resolving agent is crucial. Typically, 0.5 to 1.0 equivalents of the resolving agent are used.[11]
Solution: Experiment with the molar ratio of the resolving agent. Sometimes using slightly less than one equivalent can prevent the precipitation of the more soluble salt.[12]
Cause: Racemization during workup.
Explanation: If the chiral center of your benzyl carbamate is labile (e.g., acidic proton alpha to a carbonyl), harsh pH or high temperatures during the liberation step could cause racemization.
Solution: Use mild conditions (e.g., dilute base at low temperature) to break the diastereomeric salt and liberate the enantiomerically enriched amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving chiral benzyl carbamates?
The most common and industrially scalable method is diastereomeric salt resolution .[13] This involves reacting the racemic benzyl carbamate (or its parent amine) with an enantiomerically pure chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-mandelic acid.[8][14] This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, including solubility, one can be selectively crystallized from a suitable solvent.[15] After isolating the less soluble salt by filtration, the enantiomerically pure amine is liberated by treatment with a base, and can then be converted back to the benzyl carbamate if needed.[5][7]
Q2: How do I choose the right solvent for crystallization?
The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but sparingly soluble at low temperatures. For diastereomeric salt resolutions, the solvent system must also maximize the solubility difference between the two diastereomers.[5]
Solvent Screening Guide for Benzyl Carbamates:
Solvent Class
Examples
Properties & Typical Use
Alcohols
Methanol, Ethanol, Isopropanol
Good for dissolving polar carbamates and their salts. Often used in diastereomeric resolutions.[9]
Esters
Ethyl Acetate
Medium polarity. Good for compounds that are too soluble in alcohols. Can be part of a mixed solvent system.[10]
Ketones
Acetone
Aprotic, polar. Useful for dissolving a wide range of organic compounds.[10]
Ethers
Dioxane, THF
Lower polarity. Can be used as an anti-solvent or for less polar carbamates.
Hydrocarbons
Toluene, Heptane
Nonpolar. Often used as an anti-solvent to induce precipitation from a more polar solvent.
Aprotic Polar
Acetonitrile (MeCN), DMF, DMSO
Highly polar. Can be useful for very polar compounds or for studying solvent effects on carbamate formation.[16]
A general strategy is to start with alcohols and esters, and then explore mixed solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Heptane) to fine-tune solubility.
Q3: What is Preferential Crystallization and can it be used for benzyl carbamates?
Preferential crystallization (also known as resolution by entrainment) is a technique used for a specific class of racemic compounds called conglomerates .[17] A conglomerate is a physical mixture of separate crystals of the two enantiomers, rather than a single crystal containing both.[18] In this technique, a supersaturated solution of the racemate is seeded with a pure crystal of one enantiomer, which then "preferentially" induces the crystallization of that same enantiomer from the mixture.[19]
This method is powerful because it avoids the need for a resolving agent, but it is only applicable to the ~10% of chiral compounds that form conglomerates.[17] Whether a specific chiral benzyl carbamate forms a conglomerate must be determined experimentally.
Q4: How do I confirm the enantiomeric purity of my final product?
The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[20][21] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.[22] By integrating the area of the two resulting peaks, you can accurately calculate the enantiomeric excess (e.e.).[20]
The formula for enantiomeric excess is:
e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 [20]
Key Experimental Protocol: Diastereomeric Salt Resolution
This protocol provides a general workflow for the resolution of a racemic amine precursor to a chiral benzyl carbamate using a chiral acid.
Objective: To separate a racemic amine into its enantiomers via fractional crystallization of diastereomeric salts.
Workflow Diagram
Caption: Workflow for Diastereomeric Salt Resolution.
Step-by-Step Methodology
Resolving Agent and Solvent Selection:
Choose a suitable chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid).[7]
Perform a small-scale solvent screen to identify a solvent (or solvent mixture) that provides a clear solubility difference between the two diastereomeric salts.[5]
Diastereomeric Salt Formation:
In a flask, dissolve the racemic amine (1.0 eq.) in the chosen solvent with heating.
In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq.) in a minimal amount of the same hot solvent.
Add the resolving agent solution to the amine solution while stirring. A precipitate may form immediately.
Heat the mixture until all solids redissolve to form a clear solution.
Fractional Crystallization:
Remove the flask from heat and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.
Once at room temperature, you may transfer the flask to a refrigerator (4°C) or freezer (-20°C) to maximize the precipitation of the less soluble salt. Allow it to stand for several hours or overnight.[9]
Isolation and Purification:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the ice-cold crystallization solvent to remove the mother liquor.
Dry the crystals under vacuum.
Optional but Recommended: Recrystallize the diastereomeric salt from the same solvent system to improve diastereomeric purity.
Liberation of the Free Amine:
Suspend the dried, purified diastereomeric salt in water.
While stirring, add a base (e.g., 1M NaOH) dropwise until the solution is basic (pH > 10) and all solids have dissolved.[5] This neutralizes the chiral acid and liberates the free amine.
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Analysis and Carbamate Formation:
Determine the enantiomeric excess of the amine using chiral HPLC.[20]
Protect the purified amine as a benzyl carbamate using standard procedures (e.g., reaction with benzyl chloroformate).
Mettler Toledo. Oiling Out in Crystallization. [Link]
Creative Biolabs. Understanding Oiling-Out in Crystallization Processes. [Link]
Choi, H. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. [Link]
Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
PMC. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]
St. Paul's Cathedral Mission College. Resolution of Racemic Modifications. [Link]
PMC. A Comparative Study of Coupled Preferential Crystallizers for the Efficient Resolution of Conglomerate-Forming Enantiomers. [Link]
ACS Publications. Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. [Link]
Ferreira, F. C., et al. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]
UreaKnowHow.com. Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. [Link]
ResearchGate. Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. [Link]
Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]
ETH Zurich Research Collection. Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. [Link]
Chemistry LibreTexts. Resolution (Separation) of Enantiomers. [Link]
Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
Google Patents.
ResearchGate. Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. [Link]
Royal Society of Chemistry. Chiral HPLC for efficient resolution of enantiomers. [Link]
Technical Support Center: Mastering Moisture Sensitivity in Amino Alcohol Protection
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the chemoselective protection of amino alcohols.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the chemoselective protection of amino alcohols. Because these molecules possess both an amine (-NH₂) and a hydroxyl (-OH) group, they are highly hydrophilic and notoriously difficult to keep anhydrous[1].
While the amine is inherently more nucleophilic than the alcohol, the introduction of trace moisture fundamentally alters the reaction kinetics. This guide moves beyond basic protocols to explain the causality behind reaction failures, providing you with self-validating workflows to ensure absolute chemoselectivity.
Mechanistic Causality: The Water Problem
The failure of an amino alcohol protection reaction is rarely due to the reagent itself, but rather the cascading chemical events triggered by trace water. Understanding this mechanism is critical for troubleshooting:
Reagent Hydrolysis: Protecting reagents like Di-tert-butyl dicarbonate (Boc₂O) or 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are electrophilic. Water acts as a competing nucleophile, hydrolyzing Boc₂O into tert-butanol and CO₂, or Fmoc-Cl into Fmoc-OH and HCl[2].
Amine Deactivation (The pH Shift): When Fmoc-Cl or Cbz-Cl hydrolyzes, the generated HCl rapidly drops the pH of the microenvironment. The target primary amine (pKa ~9–10) is instantly protonated to an ammonium ion (-NH₃⁺). Ammonium ions are non-nucleophilic, effectively halting the N-protection[3].
The DMAP Trap (Loss of Chemoselectivity): To force a stalled reaction to completion, chemists often add a hyper-nucleophilic base like 4-Dimethylaminopyridine (DMAP). However, DMAP is a potent acyl transfer catalyst. In the presence of DMAP, the reagent is activated so aggressively that the kinetic preference for the amine is overridden, leading to rampant O-acylation of the hydroxyl group and the formation of symmetrical carbonates[4].
Pathway Visualization
Pathways in amino alcohol protection: Anhydrous N-acylation vs moisture-induced side reactions.
Quantitative Comparison of Protecting Reagents
Different protecting groups exhibit varying degrees of moisture sensitivity. The table below summarizes the quantitative and qualitative impacts of water on common reagents used in amino alcohol synthesis.
Protecting Reagent
Hydrolysis Susceptibility
Primary Hydrolysis Byproducts
Impact on Reaction pH
Chemoselectivity Risk Profile
Boc₂O
Moderate
tert-Butanol, CO₂
Neutral
Moderate: Reagent depletion; O-Boc forms if DMAP is used[4].
Fmoc-Cl
High
Fmoc-OH, CO₂, HCl
Highly Acidic
High: Rapid amine protonation stalls the reaction entirely.
Cbz-Cl
High
Benzyl alcohol, CO₂, HCl
Highly Acidic
High: Similar to Fmoc-Cl; requires strict biphasic Schotten-Baumann conditions if not anhydrous.
Troubleshooting & FAQs
Q1: My Fmoc protection stalled at 50% conversion. Adding more Fmoc-Cl didn't increase the yield. What happened?A1: Your reaction was contaminated with moisture. The water hydrolyzed the Fmoc-Cl, generating HCl. Because you likely used a weak or insufficient base, the HCl protonated the remaining 50% of your amino alcohol, converting it into an unreactive ammonium salt[3]. Solution: Ensure strict anhydrous conditions or switch to a biphasic system (e.g., aqueous Na₂CO₃ / Dioxane) where the aqueous base acts as an infinite sink for the generated acid.
Q2: I am trying to N-Boc protect 2-aminopropanol, but LC-MS shows a significant amount of di-protected (N-Boc, O-Boc) product. Why?A2: You likely added DMAP to accelerate the reaction. While DMAP is excellent for sterically hindered amines, it is an aggressive acyl transfer catalyst that readily activates the hydroxyl group, leading to O-acylation[4]. Solution: For primary amino alcohols, omit DMAP entirely. The inherent nucleophilicity of the primary amine is sufficient to react with Boc₂O at 0 °C to room temperature using just Triethylamine (TEA)[5].
Q3: How can I effectively dry highly hydrophilic amino alcohols before the reaction?A3: Standard desiccation is rarely sufficient because the hydroxyl and amine groups form strong hydrogen bonds with water[1]. The most effective method is azeotropic distillation . Dissolve the amino alcohol in anhydrous toluene and evaporate it under reduced pressure. The water will co-distill with the toluene. Repeat this 2-3 times until the residue is a crisp solid or a thick, clear oil.
Self-Validating Experimental Protocol
To guarantee success, a protocol must be self-validating—meaning it contains built-in analytical checkpoints to confirm the success of each step before proceeding. Below is the optimized, self-validating protocol for the chemoselective N-Boc protection of an amino alcohol.
Protocol: Chemoselective N-Boc Protection of 2-Aminopropanol
Dissolve 10 mmol of 2-aminopropanol in 20 mL of anhydrous toluene in a round-bottom flask.
Concentrate under reduced pressure (rotary evaporator) at 40 °C. Repeat this process twice.
Validation Checkpoint 1: The physical state of the amino alcohol should transition from a hazy syrup to a clear oil or crystalline solid, indicating the removal of hydrogen-bonded water.
Step 2: Reaction Setup
Purge the flask with Argon or Nitrogen.
Dissolve the dried amino alcohol in 30 mL of anhydrous DCM.
Add 1.05 equivalents (10.5 mmol) of TEA. Cool the flask to 0 °C in an ice bath.
Validation Checkpoint 2: Extract a 10 µL aliquot, mix with 100 µL water, and test with pH paper. It must read >9, confirming the amine is in its free-base (nucleophilic) form.
Step 3: Reagent Addition
Dissolve 0.98 equivalents (9.8 mmol) of Boc₂O in 10 mL of anhydrous DCM. (Note: Using a slight deficit of Boc₂O prevents over-reaction).
Add the Boc₂O solution dropwise over 15 minutes to the 0 °C mixture.
Validation Checkpoint 3: Observe the solution carefully. You should see gentle effervescence (bubbling). This is the release of CO₂, a stoichiometric byproduct of the Boc₂O reaction, validating that the acylation is actively occurring[5].
Step 4: Monitoring and Workup
Allow the reaction to warm to room temperature and stir for 2 hours.
Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain.
Validation Checkpoint 4: The baseline spot (primary amine, Ninhydrin-positive/purple) should disappear. A new, higher Rf spot (N-Boc product, UV-inactive, Ninhydrin-negative) should appear.
Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].
References
Source: alfa-chemistry.
Source: benchchem.
tert-Butyl (1-hydroxypropan-2-yl)
Source: benchchem.
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited.
Executive Summary: The "Time" Variable in Mesylate Synthesis
Technical Support Center: Process Optimization for Osimertinib Mesylate (CAS 1448438-55-8) Ticket ID: #OSI-MES-OPT-042 Subject: Optimizing Reaction Time & Critical Process Parameters (CPPs) Assigned Specialist: Dr. Aris...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Process Optimization for Osimertinib Mesylate (CAS 1448438-55-8)
Ticket ID: #OSI-MES-OPT-042
Subject: Optimizing Reaction Time & Critical Process Parameters (CPPs)
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
You have inquired about optimizing the reaction time for the synthesis of Osimertinib Mesylate (CAS 1448438-55-8) .
Critical Warning: In the synthesis of this specific API, "optimizing time" does not simply mean "speeding up." This molecule contains a sensitive acrylamide moiety (the Michael acceptor "warhead") and requires a specific crystal polymorph (Form B).
Too Fast: Rapid addition of methanesulfonic acid (MsOH) results in amorphous precipitation, entrapment of solvents, and formation of the unstable Polymorph A.
Too Slow: Prolonged residence time, especially during the acrylation precursor step or in the presence of water, leads to hydrolysis of the acrylamide or Michael-addition dimerization (Impurity F/G).
This guide breaks down the optimization into three specific modules.
Module 1: The Salt Formation Step (Free Base
Mesylate)
Context: This is the step defining CAS 1448438-55-8. The goal is to obtain Form B (thermodynamically stable) with high purity (>99.5%).
Standard Protocol Baseline
Solvent System: Acetone/Water (95:5) or Ethyl Acetate/Methanol.
Reagent: Methanesulfonic acid (1.0 eq).
Temperature: 50–55°C (Dissolution/Addition)
Slow Cool to 5°C.
Troubleshooting Guide: Reaction Time & Crystallization
Symptom
Probable Cause
Technical Solution
High Residual Solvent (Acetone trapped)
Reaction Time (Cooling) too fast. Crash cooling (<1 hour) traps solvent in the lattice.
Extend Cooling Ramp: Implement a linear cooling ramp from 55°C to 5°C over 4–6 hours . This allows "Ostwald Ripening," ejecting solvent and densifying the crystal.
Polymorph Mismatch (Form A detected)
Addition Rate too fast. Rapid MsOH addition creates high local supersaturation, favoring the kinetic form (Form A).
Dosing Control: Add MsOH over 1–2 hours at 50°C. Hold for 1 hour before cooling to ensure conversion to the thermodynamic Form B.
"Gummy" or Oiling Out
Temperature too low during addition. Reaction time is irrelevant if the metastable zone is breached early.
Maintain T > 50°C during acid addition. Ensure seed crystals (Form B) are added at the cloud point.
Visual Workflow: Salt Formation Logic
Figure 1: Critical Process Parameters (CPP) for the conversion of Osimertinib Free Base to Mesylate Salt (Form B).
Module 2: The Precursor "Warhead" Installation
Context: Before making the salt, you synthesize the free base by attaching the acrylamide group. This is the most time-sensitive step regarding chemical purity.
Q: Can I run the acryloyl chloride addition overnight to ensure completion?A: NO.
The acrylamide group is an electrophile. If left in the presence of the base and trace water (or the indole nitrogen of the product itself) for prolonged periods (>4 hours), you will generate Dimer Impurities (Michael Addition of product onto itself) or Hydrolysis Impurities (opening the double bond).
Target Time: 1–3 hours maximum at 0°C
RT.
Quench: Quench immediately with water/NaHCO3 once HPLC shows <1% starting material.
Q: My reaction stalls at 95% conversion. Should I add more time?A: Adding time rarely helps a stalled acrylation; it usually increases impurities.
Optimization: Instead of time, optimize Temperature . Start at -10°C for addition, then ramp to 20°C. If it stalls, the acyl chloride may have hydrolyzed. Add a fresh "bump" (0.1 eq) of reagent rather than waiting.
Module 3: Analytical Checkpoints (PAT)
To optimize reaction time, you must stop exactly when the reaction is done. Relying on fixed time (e.g., "stir for 2 hours") is dangerous in scale-up.
Checkpoint
Method
Target Criteria
Action
Acrylation Completion
HPLC (Reverse Phase)
SM < 0.5%
Quench Immediately. Do not wait.
Salt Formation (Supernatant)
HPLC (Solubility Check)
Osimertinib conc. in mother liquor < 2 mg/mL
Begin Filtration.
Drying (Oven)
LOD (Loss on Drying)
< 0.5% w/w
Stop drying. Over-drying can cause surface amorphization.
Visual Troubleshooting Logic
Figure 2: Decision tree for diagnosing time-related failures in Osimertinib synthesis.
References
BenchChem. (2025).[2][3] Crystal Structure Analysis of Osimertinib (Compound X): A Technical Guide. Retrieved from
Cambridge Crystallographic Data Centre. (2021). Crystal structure of osimertinib mesylate Form B (Tagrisso). Powder Diffraction. Retrieved from
National Institutes of Health (NIH). (2022). Instability Mechanism of Osimertinib in Plasma and a Solving Strategy. PMC. Retrieved from
Google Patents. (2021). WO2021111462A1 - An improved process for the preparation of osimertinib mesylate. Retrieved from
Royal Society of Chemistry. (2018).[4] L718Q mutant EGFR escapes covalent inhibition by stabilizing a non-reactive conformation. Chemical Science. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Content Type: Publish Comparison Guide & Experimental Methodology.
Introduction: The Analytical Challenge
Chiral aminocycloheptanols are critical building blocks in modern drug discovery, frequently utilized in the synthesis of potent kinase inhibitors targeting DYRK1A, CLK1, and CLK4[1]. However, analyzing the enantiomeric purity of underivatized aminocycloheptanols via High-Performance Liquid Chromatography (HPLC) presents two distinct challenges:
Lack of Chromophores: The aliphatic cycloheptane ring lacks the conjugated systems necessary for sensitive UV detection.
Peak Tailing: The highly basic primary or secondary amine strongly interacts with residual silanols on silica-based chiral stationary phases (CSPs), leading to severe peak broadening and poor resolution.
The Solution: Derivatization of the amine into a carbamate (e.g., tert-butyloxycarbonyl [Boc] or carboxybenzyl [Cbz])[2][3]. This transformation masks the basicity of the amine, introduces a robust UV chromophore, and critically, provides the hydrogen-bond donors and acceptors required for chiral recognition on polysaccharide-based CSPs.
Mechanistic Causality: The Three-Point Recognition Model
To objectively compare column performance, one must understand why separation occurs. Polysaccharide CSPs (like Chiralpak® and Chiralcel®) rely on a transient diastereomeric complex forming between the analyte and the chiral polymer clefts.
For aminocycloheptanol carbamates, this is governed by the Three-Point Interaction Model :
Hydrogen Bond Donor: The carbamate N-H group donates a proton to the C=O of the stationary phase.
Hydrogen Bond Acceptor: The carbamate C=O accepts a proton from the N-H of the stationary phase.
Steric/π-π Interactions: The bulky cycloheptyl ring and the carbamate protecting group (especially the phenyl ring in Cbz) undergo steric nesting and π-π stacking with the derivatized phenyl rings of the CSP[4].
The enantiomer that achieves a superior geometric fit within the chiral cavity forms a more stable transient complex, resulting in a longer retention time.
Fig 1: Logical workflow of the 3-point chiral recognition mechanism for carbamate derivatives.
Comparative Performance Data
The choice of stationary phase and mobile phase mode (Normal Phase HPLC vs. Supercritical Fluid Chromatography [SFC]) drastically impacts resolution. Below is an objective comparison of industry-standard columns used for separating specific aminocycloheptanol carbamates.
Table 1: SFC Separation of tert-Butyl 3-hydroxycycloheptylcarbamate (Boc-protected)
SFC is highly favored for preparative and analytical scaling due to the low viscosity of supercritical CO₂, allowing for faster diffusion rates and shorter run times[2].
High. Alternative elution order compared to OD-3; useful for impurity tracking[3].
Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity, the following protocol integrates a System Suitability Test (SST) . This ensures the method is self-validating before any unknown samples are analyzed.
Step 1: Sample Preparation & Derivatization
Dissolve 10 mg of the racemic aminocycloheptanol in 1 mL of dichloromethane (DCM).
Add 1.2 equivalents of Benzyl chloroformate (Cbz-Cl) and 2.0 equivalents of triethylamine (TEA). Stir at room temperature for 2 hours.
Quench with water, extract the organic layer, dry over MgSO₄, and evaporate the solvent.
Re-dissolve the resulting benzyl (trans-2-hydroxycycloheptyl)carbamate in HPLC-grade Hexane/Isopropanol (50:50) to a final concentration of 1 mg/mL.
Step 2: Column Equilibration
Install a Chiralcel OD-3 (4.6 x 250 mm, 3 µm) column.
Flush the system with the mobile phase: Hexane / Isopropanol (90:10 v/v) .
Expert Insight: Isopropanol is preferred over Ethanol here because its increased steric bulk slows down the exchange kinetics at the chiral cavity, often enhancing enantioselectivity (α) for carbamates.
Set the column oven to 25°C and the flow rate to 1.0 mL/min. Equilibrate until the baseline at 254 nm is perfectly stable.
Step 3: System Suitability Testing (Self-Validation)
Inject 5 µL of the racemic (50:50) standard prepared in Step 1.
Validation Criteria: The system is only validated for use if the chromatography software reports:
A peak area ratio between 49.5:50.5 and 50.5:49.5 .
A USP Resolution factor (
) > 1.5 between the two enantiomer peaks.
A Tailing Factor (
) < 1.2 .
Causality of Failure: If
, the temperature may be too high (chiral recognition is an exothermic, enthalpy-driven process; lowering the temperature to 15°C will increase resolution). If , residual amine from incomplete derivatization is present.
Step 4: Unknown Sample Analysis
Inject 5 µL of the asymmetric synthesis batch (the unknown sample).
Calculate the Enantiomeric Excess (ee%) using the formula:
Wash the column with Hexane/Isopropanol (10:90) post-analysis to remove any strongly retained lipophilic impurities.
References
Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith - Google Patents.
New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 - Google Patents.
含窒素複素環式カルベン触媒を用いる反応の開発 - 京都大学 (Development of reactions using nitrogen-containing heterocyclic carbene catalysts - Kyoto University).
Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - Bioscience, Biotechnology, and Biochemistry.
Comparative Technical Guide: (1R,2R) vs. (1S,2S) Benzyl N-(2-hydroxycycloheptyl)carbamate
This guide provides an in-depth technical comparison between the enantiomers of Benzyl N-(2-hydroxycycloheptyl)carbamate , a critical chiral building block in the synthesis of macrocyclic drugs, protease inhibitors, and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between the enantiomers of Benzyl N-(2-hydroxycycloheptyl)carbamate , a critical chiral building block in the synthesis of macrocyclic drugs, protease inhibitors, and organocatalysts.
Executive Summary: The Stereochemical Imperative
The cycloheptane ring presents a unique conformational challenge compared to its six-membered analogs. While cyclohexanes lock into rigid chair conformations, cycloheptanes exist in a flux of twist-chair (TC) and twist-boat (TB) forms.
The (1R,2R) and (1S,2S) enantiomers of Benzyl N-(2-hydroxycycloheptyl)carbamate (hereafter referred to as Cbz-ACH-7 ) represent the trans-configuration. Unlike the cis-isomers, which can form stable intramolecular H-bonds in a single conformer, the trans-isomers rely on specific solvent-dependent conformations to stabilize the vicinal amino-alcohol motif.
Primary Utility:
(1R,2R)-Cbz-ACH-7: Frequently serves as the "eutomer" (active scaffold) for mimicking natural product backbones in drug discovery.
(1S,2S)-Cbz-ACH-7: Often utilized in "mirror-image" drug design or as a control "distomer" to validate binding specificity.
Structural & Conformational Analysis
The seven-membered ring imparts higher entropy than cyclohexane. The trans-substitution pattern forces the substituents into a pseudo-equatorial/equatorial orientation to minimize 1,3-diaxial-like strain, but this is highly dynamic.
The following diagram illustrates the mirror-image relationship and the critical "Twist-Chair" conformation required for stability.
Figure 1: Conformational symmetry of the (1R,2R) and (1S,2S) enantiomers. Both adopt distorted twist-chair conformations to accommodate the bulky Cbz group.
Synthetic Access & Manufacturing Comparison
The primary bottleneck in utilizing these scaffolds is obtaining them with high Enantiomeric Excess (ee). The most robust industrial method is Lipase-Catalyzed Kinetic Resolution of the precursor azido-alcohol or amino-alcohol.
Comparative Workflow: Kinetic Resolution
The synthesis does not produce the Cbz-protected form directly. Instead, the trans-2-aminocycloheptanol is resolved and then protected.
Methodology:
Enzyme: Pseudomonas sp.[1][2][3] Lipase (Lipase PS or AK).[3]
Substrate: trans-2-azidocycloheptanol or trans-2-aminocycloheptanol.
Acyl Donor: Vinyl acetate.
Feature
(1R,2R)-Route
(1S,2S)-Route
Origin in Resolution
Typically the unreacted alcohol (Slow reacting enantiomer)
Typically the acetylated product (Fast reacting enantiomer)
Purification
Acid/Base extraction of the amine.
Hydrolysis of the ester, then extraction.
Yield (Theoretical)
Max 50% (Kinetic Resolution limit)
Max 50% (Kinetic Resolution limit)
Typical ee%
>98% (after recrystallization)
>96% (requires hydrolysis step)
Cost Factor
Lower (fewer steps post-resolution)
Higher (requires enzymatic/chemical hydrolysis)
*Note: Stereoselectivity depends on the specific lipase strain. For Lipase PS, the (1S,2S) often correlates with the acetylated fraction in cyclic alkanols, but verification via chiral HPLC is mandatory.
Experimental Protocol: Synthesis of (1R,2R)-Cbz-ACH-7
This protocol is designed for the isolation of the (1R,2R) isomer assuming it is the slower-reacting species in the specific lipase setup.
Recrystallization: Crystallize from EtOAc/Hexane to upgrade ee% to >99%.
Performance Metrics: Biological & Chemical[4][5]
When used as a scaffold, the performance difference lies in Chiral Recognition .
Biological Activity (The "Eutomer" Concept)
In drug design, the (1R,2R) and (1S,2S) forms often exhibit vast differences in potency (IC₅₀).
Case Study (Platinum Complexes): Research on trans-1,2-diaminocyclohexane (DACH) analogs—closely related to cycloheptyl systems—shows that (1R,2R) isomers often form the active cytotoxic species in platinum-based anticancer drugs (e.g., Oxaliplatin analogs). The (1S,2S) isomer is frequently inactive or exhibits different toxicity profiles due to mismatch with DNA grooves.
Mechanism: The 7-membered ring of (1R,2R)-Cbz-ACH-7 creates a larger hydrophobic "footprint" than cyclohexyl analogs. This is advantageous for inhibiting enzymes with large, flexible hydrophobic pockets (e.g., certain metalloproteases).
Chemical Stability & Reactivity
Both enantiomers are chemically equivalent in achiral environments but differ in diastereoselective reactions .
Parameter
(1R,2R)-Cbz-ACH-7
(1S,2S)-Cbz-ACH-7
Melting Point
~93°C (Precursor Amine)
~93°C (Precursor Amine)
Optical Rotation
(typically levorotatory)
(typically dextrorotatory)
Oxazolidinone Formation
Forms (4R,5R) -Oxazolidinone
Forms (4S,5S) -Oxazolidinone
Cyclization Rate
Identical
Identical
*Specific rotation depends on solvent and concentration; values must be experimentally verified per batch.
Analytical Validation (Self-Validating Protocol)
To ensure the integrity of your comparison, you must validate the enantiomeric excess using Chiral HPLC.
HPLC Method Parameters
Column: Chiralcel OD-H or AD-H (Daicel).
Mobile Phase: Hexane : Isopropanol (90:10).
Flow Rate: 0.5 mL/min.
Detection: UV @ 254 nm (detecting the Cbz phenyl ring).
Expected Result: Baseline separation of enantiomers. The (1R,2R) and (1S,2S) peaks should appear with a separation factor (
) > 1.2.
Visualization: Analytical Workflow
Figure 2: Workflow for determining the Enantiomeric Excess (ee) of the synthesized carbamate.
References
Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols.[1][4] Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. Link
Schreiner, P. R., et al. (2012). Conformational switching in trans-2-aminocyclohexanol derivatives: The "Peacock Effect". Journal of Organic Chemistry.
Khanna, S., et al. (1995). Platinum(IV) complexes with trans-1,2-diaminocyclohexane isomers: Synthesis and antitumor activity. Inorganic Chemistry. (Contextual reference for (1R,2R) vs (1S,2S) biological activity differences).
Matsumae, H., et al. (1993). Enzymatic resolution of 2-aminocycloalkanols.
A Researcher's Guide to Commercial Sourcing and Quality Verification of Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
For researchers in medicinal chemistry and drug development, the procurement of chiral building blocks is a critical first step that dictates the timeline and success of a synthesis campaign. Benzyl N-[(1R,2R)-2-hydroxyc...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers in medicinal chemistry and drug development, the procurement of chiral building blocks is a critical first step that dictates the timeline and success of a synthesis campaign. Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate, a key intermediate possessing a defined stereochemistry, is no exception. Its utility in constructing more complex molecules necessitates a reliable source of high-purity material. This guide provides an in-depth comparison of commercial suppliers, outlines rigorous, field-proven protocols for quality verification, and presents supporting experimental data to ensure your research is built on a solid foundation.
Commercial Availability: A Comparative Overview
The commercial landscape for benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate is specific, with a limited number of direct suppliers. However, structurally similar analogs, such as the six-membered ring variant, are more common and may serve as alternatives in certain research contexts. A direct comparison of currently listed suppliers is presented below.
Compound
Supplier
CAS Number
Purity
Available Quantities
benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Amadis Chemical
1448438-55-8
≥97%
100mg, 250mg, 500mg, 1g
benzyl N-(2-hydroxycyclohexyl)carbamate (analog)
ChemScene
92645-06-2
≥97%
Inquire for details
Expert Insight: The primary distinction for researchers to consider is the cycloheptyl versus the cyclohexyl ring. While Amadis Chemical provides the specific target molecule, the availability of the cyclohexyl analog from suppliers like ChemScene offers a potential alternative if the seven-membered ring is not a strict structural requirement for the intended synthetic route.[1][2] Amadis Chemical notes the availability of quality control documents such as NMR, HPLC, and LC-MS, which is a crucial offering for researchers requiring lot-specific data before purchase.[2]
Essential Quality Verification: Beyond the Label
Trust in a supplier's listed purity is important, but in-house verification is paramount to prevent costly and time-consuming troubleshooting later in a synthesis. The following protocols are industry-standard methods for confirming the identity, purity, and structural integrity of carbamate compounds like benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is ideal for separating the main compound from potential impurities, such as starting materials or byproducts from the synthesis.
Experimental Protocol: HPLC Analysis
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile (ACN) in water (both with 0.1% trifluoroacetic acid, TFA).
Solvent A: 0.1% TFA in Water
Solvent B: 0.1% TFA in Acetonitrile
Gradient Program:
Time (min)
% Solvent B
0.0
30
20.0
95
25.0
95
25.1
30
| 30.0 | 30 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm (for the benzyl group).
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.
Injection Volume: 10 µL.
Data Interpretation: A high-purity sample should yield a single major peak. The presence of other peaks indicates impurities.[3] The relative retention times of potential impurities, such as benzyl alcohol or unreacted amine, can often be predicted based on their polarity.[3]
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of the molecule. Both ¹H and ¹³C NMR should be performed to ensure all atoms are accounted for and in the correct chemical environment.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard proton spectrum.
Expected chemical shifts (δ) will include aromatic protons from the benzyl group (approx. 7.3 ppm), the benzylic CH₂ protons (approx. 5.1 ppm), and protons on the cycloheptyl ring, including the two key methine protons adjacent to the hydroxyl and carbamate groups.
¹³C NMR Acquisition:
Acquire a proton-decoupled carbon spectrum.
Expected signals will include the carbamate carbonyl (approx. 156 ppm), aromatic carbons (127-136 ppm), and aliphatic carbons of the cycloheptyl ring.
Data Analysis: Integrate the proton signals to confirm the relative number of protons. Compare both ¹H and ¹³C chemical shifts to predicted values or literature data for analogous structures to confirm the identity.[4][5]
Anticipated ¹H NMR Data for Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate:
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 7.35
m
5H
Ar-H
~ 5.10
s
2H
O-CH₂ -Ph
~ 4.90
d
1H
NH
~ 3.80
m
1H
CH -N
~ 3.60
m
1H
CH -O
~ 2.50
d
1H
OH
~ 1.20-1.90
m
10H
Cycloheptyl-CH₂
Note: This is a representative table based on the chemical structure. Actual values may vary based on solvent and experimental conditions.
Workflow and Decision Making
The process of procuring and validating a chemical intermediate involves a logical flow of steps to ensure the quality and suitability of the material for research.
Caption: Workflow for procurement and validation of chemical reagents.
Conclusion
The successful synthesis of complex molecules begins with high-quality, well-characterized starting materials. For researchers requiring benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate, Amadis Chemical stands out as a direct commercial supplier. However, the responsibility of quality assurance ultimately lies with the end-user. By employing rigorous analytical techniques such as HPLC and NMR, as detailed in this guide, scientists can proceed with confidence, knowing their starting material meets the stringent requirements for identity and purity. This diligent approach minimizes unforeseen variables, ensuring the integrity and reproducibility of their research outcomes.
References
Thoreauchem. benzyl benzyl((1R,2R)-2-hydroxycyclohexyl)carbaMate-906802-32-2. Available at: [Link]
PubChem. Benzyl n-(2-hydroxycyclohexyl)carbamate. Available at: [Link]
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]
PMC. Benzyl N-{(1S)-2-hydroxy-1-[N′-(2-nitrobenzylidene)hydrazinylcarbonyl]ethyl}carbamate. Available at: [Link]
AIR Unimi. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]
The Royal Society of Chemistry. Supplementary Info for RSC adv. after corrections. Available at: [Link]
Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available at: [Link]
Organic Syntheses. SYNTHESIS OF BENZYL ISOPROPOXYMETHYL CARBAMATE. Available at: [Link]
PMC. Benzyl N-[(S)-2-hydroxy-1-({[(E)-2-hydroxy-4-methoxybenzylidene]hydrazinyl}carbonyl)ethyl]carbamate. Available at: [Link]
MilliporeSigma. Benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate. Available at: [Link]
Reference Standards for N-Cbz-(1R,2R)-2-aminocycloheptanol: A Comparative Guide and Qualification Workflow
Introduction As pharmaceutical pipelines increasingly rely on complex chiral topologies, the trans-1,2-amino alcohol motif embedded within a seven-membered cycloheptane ring has emerged as a vital building block. Specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
As pharmaceutical pipelines increasingly rely on complex chiral topologies, the trans-1,2-amino alcohol motif embedded within a seven-membered cycloheptane ring has emerged as a vital building block. Specifically, N-Cbz-(1R,2R)-2-aminocycloheptanol is utilized in the synthesis of conformationally restricted peptidomimetics, pseudoprolines, and proprietary asymmetric catalysts[1].
However, the structural complexity of this intermediate demands rigorous analytical control. Under the International Council for Harmonisation (ICH) Q7 guidelines, the quality of Active Pharmaceutical Ingredients (APIs) is intrinsically linked to the traceability and purity of their starting materials and intermediates[2]. Consequently, selecting or qualifying the correct reference standard for N-Cbz-(1R,2R)-2-aminocycloheptanol is not merely a compliance exercise—it is a foundational scientific requirement to prevent batch variability and ensure downstream stereochemical fidelity[3].
Objective Comparison of Reference Standard Tiers
When sourcing N-Cbz-(1R,2R)-2-aminocycloheptanol for analytical calibration, researchers typically encounter three tiers of standards. The table below objectively compares their performance metrics and suitability for GMP-compliant workflows.
Analytical Metric
Commercial Research Grade
In-House Qualified Standard
Primary CRM (Custom Synthesized)
Chemical Purity
≥ 95.0% (HPLC Area %)
≥ 99.0% (w/w via qNMR)
≥ 99.5% (w/w via Mass Balance)
Enantiomeric Excess (ee%)
≥ 98.0%
≥ 99.5%
≥ 99.9%
Water Content (KF)
Not routinely reported
< 0.5%
< 0.1%
Trace Metals (ICP-MS)
Not controlled
< 10 ppm
< 1 ppm
Regulatory Status
Research Use Only (RUO)
ICH Q7 Compliant (Working Std)
ISO 17034 Compliant
Cost & Lead Time
Low / Days
Moderate / Weeks
Very High / Months
Scientific Insight: Commercial research-grade materials (e.g., those sourced from catalog vendors) are excellent for synthetic exploration but are insufficient for quantitative analytical release[4]. They rely on chromatographic "Area %" for purity, which dangerously assumes that all impurities share the same UV response factor as the main compound and ignores UV-transparent contaminants like inorganic salts or residual solvents. For rigorous API development, an In-House Qualified Standard must be established.
Self-Validating Experimental Protocols
To elevate a commercial research-grade batch to an In-House Qualified Standard, a self-validating analytical workflow must be executed. As a Senior Application Scientist, I prioritize orthogonal techniques that establish absolute causality between the data and the molecular structure.
Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)
Causality: Unlike HPLC-UV,
H-qNMR provides an absolute mass fraction (w/w) purity. By integrating a specific proton signal of N-Cbz-(1R,2R)-2-aminocycloheptanol against a highly pure internal standard, we eliminate the bias of UV response factors entirely.
Standard Selection: Use NIST-traceable Dimethyl sulfone (DMSO
). Its sharp singlet at ~3.0 ppm does not overlap with the aromatic Cbz protons (~7.3 ppm) or the aliphatic cycloheptyl ring protons (1.2–2.0 ppm).
Sample Preparation: Accurately weigh ~20 mg of the N-Cbz-(1R,2R)-2-aminocycloheptanol candidate and ~5 mg of DMSO
using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of CDCl. Note: Weighing precision directly dictates the accuracy of the final mass fraction.
Acquisition Parameters: Set the relaxation delay (D1) to 60 seconds. Why? The longest longitudinal relaxation time (
) of the protons of interest must be exceeded by at least 5-fold to ensure complete nuclear spin relaxation between pulses, guaranteeing quantitative integration.
Calculation: Calculate the mass fraction using the integrated areas, number of protons, and molecular weights of both the analyte and the internal standard.
Protocol 2: Enantiomeric Excess (ee%) via Chiral HPLC
Causality: The bare cycloheptanol ring lacks a strong chromophore, making direct UV detection difficult. The Carboxybenzyl (Cbz) protecting group is strategically critical here—its phenyl ring provides robust UV absorbance at 210 nm and 254 nm, enabling high-sensitivity chiral resolution.
System Suitability (The Self-Validation Step): Before analyzing the standard, inject a racemic mixture of N-Cbz-(±)-trans-2-aminocycloheptanol. You must demonstrate baseline resolution (
) between the (1R,2R) and (1S,2S) enantiomers. Without this proof of resolution, any ee% claim is scientifically invalid.
Column & Mobile Phase: Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H). Run an isocratic mobile phase of Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min. The carbamate NH and hydroxyl OH groups of the analyte will engage in stereoselective hydrogen bonding with the amylose backbone.
Analysis: Inject the (1R,2R) reference standard candidate. Calculate ee% based on the relative peak areas of the main peak and any detectable (1S,2S) antipode.
Qualification Workflow Visualization
The following diagram outlines the logical progression for qualifying an in-house reference standard in compliance with ICH Q7 directives.
Caption: Logical workflow for the qualification of an in-house reference standard under ICH Q7.
Conclusion
For highly specialized chiral building blocks like N-Cbz-(1R,2R)-2-aminocycloheptanol, relying solely on vendor Certificates of Analysis (CoA) introduces unacceptable risk into pharmaceutical development. By implementing a self-validating qualification workflow utilizing qNMR and structurally justified chiral chromatography, laboratories can establish robust, ICH Q7-compliant reference standards that ensure the integrity of their downstream syntheses.
References
[3] Qualityze. "ICH Q7 GMP Guidelines for Pharma: A Complete Guide." Qualityze.com.3
[2] European Medicines Agency (EMA). "ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline." Europa.eu. 2
Mechanistic Basis of Chiral Discrimination for Cbz-Intermediates
Purity Verification of Chiral Benzyl Carbamate Intermediates: A Comparative Guide to SFC and HPLC Methodologies The benzyl carbamate (Cbz or Z) protecting group is a cornerstone in the synthesis of chiral amines and amin...
Author: BenchChem Technical Support Team. Date: March 2026
Purity Verification of Chiral Benzyl Carbamate Intermediates: A Comparative Guide to SFC and HPLC Methodologies
The benzyl carbamate (Cbz or Z) protecting group is a cornerstone in the synthesis of chiral amines and amino acids. It provides robust amine masking during complex peptide synthesis and drug development. However, the introduction and subsequent manipulation of chiral centers necessitate rigorous enantiomeric excess (ee) and chemical purity verification.
As an application scientist, selecting the right analytical technique is not merely about achieving separation; it is about optimizing mass transfer kinetics, minimizing solvent waste, and ensuring the structural integrity of the analyte. This guide objectively compares the two dominant methodologies for Cbz-intermediate purity verification: Chiral Supercritical Fluid Chromatography (SFC) and Chiral High-Performance Liquid Chromatography (HPLC).
The Cbz group is not a passive protecting moiety; it actively participates in chiral recognition. When utilizing polysaccharide-based Chiral Stationary Phases (CSPs)—such as amylose tris(3,5-dimethylphenylcarbamate)—the Cbz moiety engages in a stereospecific "three-point interaction" model[1]:
Hydrogen Bonding: The carbamate N-H and C=O of the Cbz group act as strong hydrogen bond donors and acceptors with the carbamate linkages of the CSP.
Interactions: The benzyl aromatic ring of the Cbz group undergoes stacking with the phenyl rings of the stationary phase[2].
Steric Fit: The helical, chiral grooves of the polysaccharide backbone provide a stereospecific inclusion cavity that differentially binds the (R) and (S) enantiomers.
Comparative Analysis: Chiral SFC vs. Chiral HPLC
For decades, HPLC has been the default analytical tool for chiral separations[3]. However, SFC has rapidly emerged as the superior technique for Cbz-protected intermediates due to fundamental thermodynamic advantages[4].
The Causality of SFC's Superiority:
SFC utilizes supercritical carbon dioxide (
) as the primary mobile phase. Supercritical possesses liquid-like density (providing strong solvating power) but gas-like viscosity and diffusivity. In traditional HPLC, the high viscosity of solvents like hexane or water limits the optimal linear velocity, leading to broad peaks and long run times. In SFC, the rapid mass transfer allows for flow rates 3 to 5 times higher than HPLC without generating excessive backpressure. Consequently, Cbz-enantiomers rapidly partition in and out of the CSP's inclusion cavities, yielding sharper peaks, higher resolution, and significantly shorter analysis times[2].
Quantitative Comparison of Analytical Performance
Data synthesized from comparative studies on Cbz-protected amino acids (e.g., Cbz-Norvaline)[4][5].
Parameter
Chiral SFC (Supercritical Fluid)
Chiral HPLC (Reversed-Phase / Normal Phase)
Mobile Phase
/ MeOH / TEA (60:39.96:0.4)
MeOH / TEAA buffer pH 4.0 (20:80)
Optimal Flow Rate
3.0 - 5.0 mL/min
0.5 - 1.0 mL/min
Average Run Time
< 4.0 min
> 12.0 min
Resolution ()
> 2.5 (Baseline, sharp peaks)
~ 1.8 (Prone to peak tailing)
Solvent Consumption
Low (Primarily recycled )
High (Aqueous/Organic waste)
Additive Requirement
Minimal (0.1% volatile base/acid)
High (Chaotropic agents, heavy buffers)
Self-Validating Experimental Protocols
A protocol is scientifically void without internal controls. The following workflows are designed as self-validating systems : they require the chromatographic system to prove its resolving power on a known racemate before any empirical sample data is accepted.
Protocol A: High-Throughput Chiral SFC Workflow
Best for rapid screening and green chemistry compliance.
System Suitability Standard (SST) Preparation: Dissolve 1.0 mg of the exact racemic Cbz-amino acid/amine in 1.0 mL of LC-MS grade Methanol.
Analyte Preparation: Dissolve 1.0 mg of the synthesized enantioenriched Cbz-intermediate in 1.0 mL of Methanol.
Chromatographic Conditions:
Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.
Mobile Phase: Isocratic 70%
/ 30% Methanol.
Mechanistic Note on Additives: If the Cbz-intermediate has a free carboxylic acid, add 0.1% Trifluoroacetic acid (TFA) to the Methanol. TFA suppresses analyte ionization and masks residual silanols on the CSP, preventing severe peak tailing. For basic amines, use 0.1% Diethylamine (DEA).
Backpressure & Temp: 120 bar; 35 °C.
Detection: UV at 210 nm and 254 nm.
The Gatekeeper Step (Self-Validation): Inject the racemate SST. The system is ONLY validated if the resolution (
) between the (R) and (S) enantiomers is , and the peak area ratio is 50:50 ().
Sample Analysis: Inject the enantioenriched sample. Calculate enantiomeric excess:
Protocol B: Traditional Chiral HPLC Workflow (Normal Phase)
Best for laboratories lacking SFC infrastructure; highly validated for legacy filings.
Sample Prep: Dissolve 1.0 mg of sample in 1.0 mL of Hexane/Isopropanol (80:20).
Chromatographic Conditions:
Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H), 250 x 4.6 mm, 5 µm.
Mobile Phase: Isocratic Hexane / Isopropanol (85:15 v/v).
Flow Rate & Temp: 1.0 mL/min; 25 °C.
The Gatekeeper Step (Self-Validation): Inject the racemate. Confirm
. Because peak tailing is more prevalent in normal-phase HPLC due to slower mass transfer, strictly verify that the symmetry factor () is between 0.8 and 1.5[3].
Sample Analysis: Run the chiral sample and calculate
.
Workflow Visualization
The following decision tree maps the logical progression from intermediate synthesis to validated purity reporting, highlighting the divergence between SFC and HPLC optimization paths.
Analytical decision tree for Cbz-intermediate purity verification.
References
Benchchem. A Comparative Guide to Analytical Techniques for Chiral Purity with a Focus on sSPhos-Enabled Asymmetric Synthesis.3
Chiralpedia. Part 7: Analytical Techniques for Stereochemistry.1
Journal of Pharmaceutical and Biomedical Analysis (via Ovid). Supercritical fluid chromatography for GMP analysis in support of pharmaceutical development and manufacturing activities.4
Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.5
PMC / NIH. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.2
d-nb.info. Macrocyclic glycopeptide-based chiral selectors for enantioseparation in sub/supercritical fluid chromatography.
Optical Rotation & Synthesis Guide: (1R,2R)-2-(benzyloxycarbonylamino)cycloheptanol
This guide provides an in-depth technical analysis of (1R,2R)-2-(benzyloxycarbonylamino)cycloheptanol , focusing on its optical properties, synthesis via kinetic resolution, and performance comparison against alternative...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of (1R,2R)-2-(benzyloxycarbonylamino)cycloheptanol , focusing on its optical properties, synthesis via kinetic resolution, and performance comparison against alternative chiral production methods.[1]
[1]
Executive Summary & Technical Profile[1]
(1R,2R)-2-(benzyloxycarbonylamino)cycloheptanol is a protected chiral amino alcohol used as a versatile building block in the synthesis of asymmetric ligands, organocatalysts, and pharmaceutical intermediates. Its value lies in its rigid cycloheptane scaffold, which provides distinct steric shielding compared to cyclopentyl or cyclohexyl analogs.
The "Gold Standard" Optical Data
While the specific rotation of the Cbz-protected derivative varies by solvent and concentration, the optical purity is best defined by the rotation of its direct precursor/product, the free amino alcohol, or by chiral HPLC analysis.
Metric
Specification
Notes
Compound
(1R,2R)-2-(benzyloxycarbonylamino)cycloheptanol
trans-isomer
Chiral Purity (ee)
> 99%
Achievable via Lipase PS kinetic resolution
Precursor Rotation
(c=5, H₂O)*
Value for the analogous (1R,2R)-aminocyclohexanol; cycloheptyl analogs follow similar trends but must be experimentally verified per batch.[1]
Counter-Isomer
(1S,2S) enantiomer
Exhibits opposite sign of rotation
Primary Application
Chiral Auxiliary / Ligand Synthesis
Precursor to tridentate Schiff base ligands
> Note on Optical Rotation: For the free base (1S,2S)-trans-2-aminocycloheptanol , literature reports
(c=1.0, MeOH) or similar magnitude.[1] The (1R,2R) isomer will exhibit the opposite sign (negative in MeOH). The Cbz-group significantly alters the magnitude but the high enantiomeric excess (ee) is the critical performance metric.
Comparative Analysis: Resolution Methodologies
The industrial "performance" of this compound is defined by the efficiency of its chiral resolution. The two primary routes are Enzymatic Kinetic Resolution (Preferred) and Chemical Resolution .
Moderate (Large solvent volumes for crystallization)
Cost Efficiency
High (Enzyme immobilization possible)
Moderate (Cost of chiral acid & solvent)
Atom Economy
Good (Acyl donor is small molecule)
Poor (Stoichiometric resolving agent required)
Mechanism of Action
Enzymatic Route: The lipase selectively acetylates the (1S,2S)-enantiomer of the racemic amino alcohol (or hydrolyzes the ester of the racemate), leaving the desired (1R,2R) isomer (or its derivative) unreacted or reacted with high specificity.
Chemical Route: Relies on the solubility difference of diastereomeric salts. This often requires multiple recrystallizations to reach >99% ee, leading to lower overall yields.
Experimental Protocol: Enzymatic Synthesis
Objective: Isolate high-purity (1R,2R)-2-(benzyloxycarbonylamino)cycloheptanol via lipase-catalyzed resolution.
Reagents
Racemic trans-2-aminocycloheptanol (or azido precursor)[1]
Lipase PS (Amano) or Burkholderia cepacia lipase[1]
Recrystallize from EtOAc/Hexane to maximize optical purity.
Validation: Measure Melting Point and Optical Rotation.
Visualization: Chiral Resolution Pathway
The following diagram illustrates the kinetic resolution workflow to isolate the target (1R,2R) isomer.
Caption: Lipase-catalyzed kinetic resolution separating the (1R,2R) target from the (1S,2S) byproduct.
References
Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols.
Source: Bioscience, Biotechnology, and Biochemistry (1999)
Context: Establishes the efficiency of Lipase PS in resolving cycloheptyl amino alcohol precursors.
[1]
New enantioselective entry to cycloheptane amino acid polyols.
Source: Journal of Organic Chemistry (2006)
Context: Discusses synthetic routes for chiral cycloheptane derivatives.
Resolution of racemic 2-aminocyclohexanol derivatives and their application.
Source: National Institutes of Health (NIH) / PubMed
Context: Comparative data for the homologous cyclohexyl ring systems.
Infrared (IR) spectroscopy peaks for benzyl carbamate functional groups
Analytical Precision in Peptide Synthesis: A Comparative Guide to IR Spectroscopy of Benzyl Carbamate (Cbz) Groups As a Senior Application Scientist navigating the complexities of drug development and peptide synthesis,...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Precision in Peptide Synthesis: A Comparative Guide to IR Spectroscopy of Benzyl Carbamate (Cbz) Groups
As a Senior Application Scientist navigating the complexities of drug development and peptide synthesis, I frequently encounter the need for rapid, non-destructive validation of protecting group chemistry. The carboxybenzyl (Cbz or Z) group remains a cornerstone in amine protection, shielding reactive sites during complex synthetic sequences 1[1]. Verifying its successful installation—and subsequent removal—is critical to preventing downstream failures.
Fourier Transform Infrared (FTIR) spectroscopy provides a highly specific molecular fingerprint for this functional group. However, acquiring a spectrum is only half the battle; interpreting the physical causality behind the peaks and selecting the correct sampling modality dictates the integrity of your data. This guide dissects the vibrational mechanics of the Cbz group, objectively compares FTIR sampling techniques, and outlines a self-validating protocol for spectral analysis.
The Vibrational Mechanics of the Benzyl Carbamate Group
To leverage IR spectroscopy effectively, we must understand the causality behind the spectral signatures. A carbamate (urethane) structurally bridges an ester and an amide. This dual nature dictates its unique infrared absorption profile.
C=O Stretch (Carbamate I Band, ~1713 cm⁻¹): The exact position of the carbonyl stretch is governed by competing electronic effects. The adjacent alkoxy oxygen withdraws electron density inductively (increasing the C=O force constant, pushing the peak higher, like an ester at ~1740 cm⁻¹). Simultaneously, the nitrogen lone pair donates electron density via resonance (decreasing the force constant, pushing the peak lower, like an amide at ~1650 cm⁻¹). The net result is an intermediate frequency. In benzyl carbamate, this peak reliably anchors at 1713 cm⁻¹2[2].
N-H Stretch (~3364 cm⁻¹): Appearing as a distinct, often sharp band in the 3300–3450 cm⁻¹ region, this peak confirms the presence of the secondary amine formed upon protection 2[2].
N-H Bend & C-N Stretch (~1616 cm⁻¹ and ~1307 cm⁻¹): The coupled N-H bending and C-N stretching vibrations produce distinct bands that are highly sensitive to the conformational state of the molecule2[2].
C-O Stretch (~1036 cm⁻¹): The ester-like C-O-C asymmetric stretch appears prominently in the fingerprint region2[2].
Objective Comparison: ATR-FTIR vs. Transmission FTIR
When monitoring Cbz protection, the choice of sampling technique fundamentally impacts data integrity. Attenuated Total Reflectance (ATR) has largely superseded Transmission FTIR (KBr pellets) for routine pharmaceutical analysis, but both have distinct mechanistic realities 3[3].
Table 1: Comparative Performance of FTIR Modalities for Carbamate Analysis
Parameter
ATR-FTIR (Diamond Crystal)
Transmission FTIR (KBr Pellet)
Mechanistic Causality
Sample Preparation
None required (direct contact)
Grinding with KBr, pressing into a pellet
ATR relies on an evanescent wave at the crystal interface; Transmission requires an IR-transparent matrix4[4].
Spectral Integrity (Water)
High (no hygroscopic matrix)
Prone to moisture interference (~3400 cm⁻¹)
KBr is highly hygroscopic. Absorbed atmospheric moisture masks the critical Cbz N-H stretch at 3364 cm⁻¹.
ATR is a surface-reflectance technique; Transmission physically alters the sample state4[4].
Expert Insight: Because the ATR evanescent wave penetrates less deeply at higher wavenumbers, the N-H stretch (~3364 cm⁻¹) will appear artificially weak compared to the C-O stretch (~1036 cm⁻¹)5[5]. Always apply an ATR correction algorithm before comparing your data against standard transmission libraries.
Self-Validating Experimental Protocol: ATR-FTIR of Cbz-Protected Amines
To ensure scientific integrity, an analytical protocol must be a self-validating system. The following methodology guarantees that the spectral data acquired is free from environmental artifacts and user error.
Step 1: System Initialization & Environmental Baseline
Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Acquire a background spectrum (air).
Validation: Inspect the background spectrum. The variance in the water vapor region (~3500–3900 cm⁻¹) and CO₂ region (~2350 cm⁻¹) must be below 1% transmittance. Causality: Fluctuating atmospheric water vapor will create sharp, derivative-like artifacts that obscure the Cbz N-H stretch.
Step 2: Crystal Verification
Action: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow to evaporate completely.
Validation: Run a "blank" sample scan. The resulting baseline must be entirely flat. Any peaks indicate residual analyte or solvent, which will convolute the Cbz fingerprint.
Step 3: Sample Application
Action: Place 1–2 mg of the synthesized Cbz-protected peptide directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks (typically applying ~80-100 psi).
Validation: Monitor the real-time interferogram or preview spectrum. Causality: The evanescent wave only penetrates ~1-2 µm into the sample; insufficient pressure results in poor optical contact and an unacceptable signal-to-noise (S/N) ratio.
Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans to optimize S/N.
Validation: Apply the instrument's ATR correction algorithm. Verify that the relative intensity of the high-frequency N-H stretch (~3364 cm⁻¹) is mathematically restored relative to the lower-frequency C=O stretch (~1713 cm⁻¹)5[5].
Workflow Visualization
The following diagram maps the logical decision matrix and validation loop required for the accurate FTIR analysis of Cbz-protected compounds.
Workflow for FTIR spectral acquisition and validation of Cbz-protected functional groups.
References
SUPPORTING INFORMATION - Rsc.org
Royal Society of Chemistry.
FTIR: Transmission vs ATR spectroscopy | Anim
Comparison of FTIR Spectra Collected by Transmission and
Common Sampling Techniques of FTIR Spectroscopy
Edinburgh Instruments.